molecular formula C17H11N7OS2 B15561998 TES-991

TES-991

Numéro de catalogue: B15561998
Poids moléculaire: 393.5 g/mol
Clé InChI: VCDQAPTULMMFKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TES-991 is a useful research compound. Its molecular formula is C17H11N7OS2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQAPTULMMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TES-991

Author: BenchChem Technical Support Team. Date: December 2025

A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TES-991, a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). This document details the molecular interactions, downstream signaling pathways, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development professionals.

Executive Summary

This compound is a small molecule inhibitor that targets ACMSD, a key enzyme in the tryptophan catabolism pathway. By inhibiting ACMSD, this compound effectively redirects the metabolic flux of tryptophan away from complete oxidation and towards the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting increase in intracellular NAD+ levels has significant downstream effects, including the activation of Sirtuin 1 (SIRT1), enhancement of mitochondrial function, and protection against cellular damage. These properties position this compound as a promising therapeutic candidate for a range of metabolic and age-related diseases.

Molecular Mechanism of Action

Inhibition of ACMSD

This compound is a highly potent and selective inhibitor of human ACMSD, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1]

Table 1: In Vitro Efficacy of this compound

ParameterValueTarget
IC503 nMHuman ACMSD

The inhibition of ACMSD by this compound is competitive, meaning it binds to the active site of the enzyme, preventing the binding of its natural substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS).

Modulation of the Tryptophan Metabolism Pathway

The tryptophan catabolism, or kynurenine (B1673888) pathway, is the primary route for tryptophan degradation and de novo NAD+ synthesis. ACMSD is situated at a critical branch point in this pathway. It catalyzes the decarboxylation of ACMS to α-aminomuconate-ε-semialdehyde, committing the molecule to the glucarate (B1238325) pathway and eventual complete oxidation.[2][3]

By inhibiting ACMSD, this compound prevents this diversion and leads to an accumulation of ACMS. This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor for NAD+ synthesis.[2][4] This metabolic reprogramming effectively shunts the tryptophan metabolic flux towards the production of NAD+.

Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Multiple Steps ACMS α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine->ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization ACMSD ACMSD ACMS->ACMSD NAD NAD+ Synthesis Quinolinic_Acid->NAD Glucarate_Pathway Glucarate Pathway / Complete Oxidation ACMSD->Glucarate_Pathway TES991 This compound TES991->ACMSD Inhibition

Figure 1: Tryptophan Metabolism and the Role of this compound. This diagram illustrates how this compound inhibits ACMSD, redirecting the metabolic intermediate ACMS towards NAD+ synthesis.

Downstream Cellular Effects

The this compound-mediated increase in intracellular NAD+ levels triggers a cascade of beneficial cellular responses.

Activation of SIRT1

NAD+ is a critical co-substrate for the sirtuin family of deacetylases. Increased NAD+ availability enhances the activity of SIRT1, a key regulator of cellular metabolism, stress resistance, and longevity. Pharmacological inhibition of ACMSD with this compound has been shown to result in SIRT1 activation in primary hepatocytes.[1]

Enhancement of Mitochondrial Function

SIRT1 activation and increased NAD+ levels are known to promote mitochondrial biogenesis and improve mitochondrial function. Treatment with this compound has been demonstrated to induce the expression of mitochondrial transcripts and enhance both basal and maximal oxygen consumption rates in primary mouse hepatocytes.[1]

TES991 This compound ACMSD ACMSD TES991->ACMSD Inhibition NAD_increase Increased NAD+ ACMSD->NAD_increase Suppression Lifted SIRT1_activation SIRT1 Activation NAD_increase->SIRT1_activation Mitochondrial_Function Enhanced Mitochondrial Function SIRT1_activation->Mitochondrial_Function Cellular_Protection Cellular Protection Mitochondrial_Function->Cellular_Protection

Figure 2: Downstream Signaling Pathway of this compound. This diagram shows the cascade of events following ACMSD inhibition by this compound, leading to enhanced cellular function.
Cytoprotective Effects

The enhancement of mitochondrial function and SIRT1 activity contributes to the cytoprotective effects of this compound. In preclinical studies, ACMSD inhibition has been shown to protect primary hepatocytes from fatty acid-induced apoptosis.[1]

In Vivo Efficacy

In vivo studies in mice have demonstrated the therapeutic potential of this compound.

Table 2: In Vivo Effects of this compound in Mice

ParameterDosageOrganEffect
NAD+ Levels15 mg/kg/day for 10 daysLiver, Kidneys, BrainIncreased NAD+ content
NAFLD Model (MCD diet)15 mg/kg/dayLiverAttenuated hepatic steatosis, reverted NAD+ depletion, reduced plasma ALT and AST levels

These findings suggest that this compound has a favorable pharmacokinetic profile and can effectively modulate NAD+ metabolism in key metabolic organs, offering therapeutic benefits in models of liver disease.[1]

Experimental Protocols

ACMSD Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound on human ACMSD.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ACMSD is expressed and purified. The substrate, ACMS, is generated from 3-hydroxyanthranilate using a coupled enzymatic reaction.

  • Assay Procedure: The ACMSD enzyme activity is measured spectrophotometrically by monitoring the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound. The initial rates of the enzymatic reaction are measured.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular NAD+ Level Measurement

Objective: To quantify the effect of this compound on intracellular NAD+ levels.

Methodology:

  • Cell Culture and Treatment: Primary hepatocytes or other relevant cell lines are cultured and treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • NAD+ Extraction: Intracellular metabolites are extracted from the cells using an appropriate extraction buffer (e.g., acid-ethanol extraction).

  • Quantification: NAD+ levels are quantified using a commercially available NAD/NADH assay kit, which is typically based on a lactate (B86563) dehydrogenase cycling reaction. The signal (colorimetric or fluorometric) is proportional to the amount of NAD+ in the sample.

  • Data Analysis: NAD+ levels are normalized to the total protein content of each sample. The results are expressed as a fold change relative to the vehicle-treated control.

SIRT1 Activity Assay

Objective: To assess the effect of this compound on SIRT1 deacetylase activity.

Methodology:

  • Cell Treatment and Lysate Preparation: Cells are treated with this compound, and nuclear extracts or whole-cell lysates are prepared.

  • Immunoprecipitation (Optional): SIRT1 can be immunoprecipitated from the lysates to isolate the enzyme.

  • Deacetylase Assay: The SIRT1 activity is measured using a commercially available kit that employs a fluorogenic acetylated peptide substrate. The deacetylation of the substrate by SIRT1 results in an increase in fluorescence.

  • Data Analysis: The fluorescence intensity is measured over time, and the rate of the reaction is calculated. The results are expressed as relative SIRT1 activity compared to the control.

Mitochondrial Respiration Assay

Objective: To evaluate the impact of this compound on mitochondrial oxygen consumption.

Methodology:

  • Cell Culture and Treatment: Cells are seeded in a specialized microplate for measuring cellular respiration and treated with this compound.

  • Oxygen Consumption Rate (OCR) Measurement: The OCR is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). The assay involves sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The OCR values are normalized to the cell number or protein content. The different respiratory parameters are calculated from the OCR profile.

cluster_0 In Vitro Assays cluster_1 In Vivo Studies ACMSD_Assay ACMSD Inhibition Assay NAD_Assay NAD+ Level Measurement SIRT1_Assay SIRT1 Activity Assay Mito_Assay Mitochondrial Respiration Animal_Model Animal Model of Disease (e.g., NAFLD) TES991_Treatment This compound Treatment Animal_Model->TES991_Treatment Outcome_Analysis Analysis of Physiological and Biochemical Parameters TES991_Treatment->Outcome_Analysis TES991 This compound TES991->ACMSD_Assay TES991->NAD_Assay TES991->SIRT1_Assay TES991->Mito_Assay TES991->TES991_Treatment

Figure 3: Experimental Workflow for Characterizing this compound. This diagram outlines the key in vitro and in vivo experiments used to elucidate the mechanism of action of this compound.

Conclusion

This compound is a novel and potent ACMSD inhibitor that represents a promising strategy for modulating intracellular NAD+ levels. Its mechanism of action, involving the redirection of tryptophan metabolism towards NAD+ synthesis, leads to the activation of SIRT1, enhancement of mitochondrial function, and cytoprotective effects. The preclinical data strongly support the therapeutic potential of this compound in metabolic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in the therapeutic modulation of NAD+ metabolism.

References

TES-991 as an ACMSD Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TES-991, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). By inhibiting ACMSD, this compound modulates the kynurenine (B1673888) pathway of tryptophan metabolism, leading to an increase in de novo NAD+ biosynthesis. This mechanism holds significant therapeutic potential for a range of metabolic and age-related diseases. This document details the mechanism of action of this compound, its preclinical efficacy, and provides detailed protocols for key in vitro and in vivo experimental procedures. All quantitative data are summarized in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction to ACMSD and NAD+ Metabolism

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] The de novo synthesis of NAD+ from the essential amino acid tryptophan is a vital pathway for maintaining cellular NAD+ pools. A key regulatory enzyme in this pathway is α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1]

ACMSD is located at a crucial branch point in the kynurenine pathway, the primary route of tryptophan degradation.[1] It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, thereby diverting tryptophan catabolites towards complete oxidation.[1] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid, a direct precursor to NAD+.[1] Therefore, inhibition of ACMSD presents an attractive therapeutic strategy to enhance de novo NAD+ synthesis.[1]

This compound has been identified as a potent and selective inhibitor of human ACMSD. Its ability to increase intracellular NAD+ levels suggests its potential for treating conditions associated with depleted NAD+ pools, such as metabolic diseases and age-related disorders.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ACMSD. This inhibition shunts the metabolic flux of the kynurenine pathway away from catabolism and towards the synthesis of quinolinic acid, the rate-limiting precursor for de novo NAD+ biosynthesis. The resulting increase in intracellular NAD+ levels enhances the activity of NAD+-dependent enzymes, such as sirtuins, which are key regulators of cellular health and longevity.

TES_991_Mechanism Tryptophan Tryptophan Kynurenine Kynurenine Pathway Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate- ε-semialdehyde (ACMS) Kynurenine->ACMS ACMSD ACMSD ACMS->ACMSD Catalyzes Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization AMS α-aminomuconate- ε-semialdehyde ACMSD->AMS Oxidation Complete Oxidation AMS->Oxidation NAD NAD+ Quinolinic_Acid->NAD de novo Synthesis Sirtuins Sirtuins NAD->Sirtuins Activates Cellular_Benefits Improved Mitochondrial Function Enhanced Cellular Health Sirtuins->Cellular_Benefits TES991 This compound TES991->ACMSD Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ACMSD_Assay ACMSD Inhibition Assay (IC50 Determination) Hepatocyte_Culture Primary Hepatocyte Culture NAFLD_Model NAFLD Mouse Model (MCD Diet) ACMSD_Assay->NAFLD_Model Proceed to in vivo studies NAD_Measurement_vitro NAD+ Level Measurement Hepatocyte_Culture->NAD_Measurement_vitro SIRT1_Activity_vitro SIRT1 Activity Assay NAD_Measurement_vitro->SIRT1_Activity_vitro TES991_Treatment This compound Treatment (15 mg/kg/day) NAFLD_Model->TES991_Treatment Sample_Collection Blood and Liver Sample Collection TES991_Treatment->Sample_Collection Analysis Endpoint Analysis: - Plasma ALT/AST - Histology (H&E) - Hepatic NAD+, SOD2, ATP - Gene Expression (qRT-PCR) Sample_Collection->Analysis

References

The Role of TES-991 in NAD+ Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of TES-991, a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). By modulating the de novo NAD+ synthesis pathway, this compound presents a promising strategy for enhancing cellular NAD+ levels, with therapeutic potential in metabolic and age-related diseases. This document details the mechanism of action, relevant signaling pathways, quantitative effects on NAD+ levels, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] The de novo pathway synthesizes NAD+ from the essential amino acid tryptophan. A critical branching point in this pathway occurs at the unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS).[3]

ACMSD diverts ACMS towards oxidative degradation. By inhibiting ACMSD, this compound prevents this degradation, thereby increasing the flux of ACMS towards the spontaneous cyclization to quinolinic acid, a direct precursor for NAD+ synthesis.[3] This targeted inhibition effectively boosts the endogenous production of NAD+.

Signaling Pathway: ACMSD Inhibition to Mitochondrial Enhancement

The primary signaling cascade initiated by this compound involves the direct elevation of intracellular NAD+ pools, which in turn activates NAD+-dependent enzymes, most notably Sirtuin 1 (SIRT1).

As depicted in Figure 1, the inhibition of ACMSD by this compound redirects the tryptophan catabolism intermediate ACMS towards NAD+ production. The resulting increase in cellular NAD+ enhances the activity of SIRT1, a deacetylase that plays a crucial role in cellular metabolism and stress resistance.[3][4] Activated SIRT1 subsequently promotes mitochondrial biogenesis and improves mitochondrial function, including enhancing the oxygen consumption rate.[3][4] Studies have demonstrated that the protective effects of this compound in a mouse model of non-alcoholic fatty liver disease (NAFLD) are dependent on SIRT1, highlighting this pathway's critical role.[3]

Quantitative Data Presentation

The efficacy of this compound has been quantified both in vitro and in vivo. The data below is summarized from key studies investigating its potency and physiological effects.

Table 1: In Vitro Efficacy of this compound

Parameter Value Cell Type/System Reference
IC₅₀ 3 nM Human ACMSD Enzyme [1][2]

| NAD+ Levels | Dose-dependent increase | Primary Mouse Hepatocytes |[3] |

Table 2: In Vivo Effects of this compound in Mice

Parameter Treatment Group Liver NAD+ (pmol/mg tissue) Kidney NAD+ (pmol/mg tissue) Brain NAD+ (pmol/mg tissue) Reference
NAD+ Concentration Control ~620 ~410 ~225 [3]

| | this compound (15 mg/kg/day) | ~810 (↑ ~30%) | ~500 (↑ ~22%) | ~260 (↑ ~16%) |[3] |

Note: Values are estimated from graphical data presented in Piras et al., Nature 2019.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.

In Vivo Mouse Study Protocol

This protocol outlines the treatment of mice to assess the physiological effects of this compound on tissue NAD+ levels.

  • Animal Model: 9-week old male C57BL/6J mice are used.[3]

  • Acclimation: Animals are acclimated for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Drug Formulation: this compound is supplemented into the chow diet to achieve a daily dose of 15 mg/kg body weight. For gavage or injection, this compound can be dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]

  • Treatment Groups:

    • Control Group: Mice receive a standard chow diet.

    • This compound Group: Mice receive the this compound supplemented chow for 10 consecutive days.[3]

  • Tissue Collection: At the end of the treatment period, mice are euthanized. Tissues of interest (liver, kidney, brain) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

NAD+ Quantification Protocol (Enzymatic Cycling Assay)

This method provides a sensitive measurement of NAD+ concentrations in tissue extracts.

  • Reagent Preparation:

    • Extraction Buffer: 0.5 M Perchloric Acid (PCA).

    • Neutralization Buffer: 3 M Potassium Hydroxide (KOH), 1.5 M Potassium Phosphate (KH₂PO₄).

    • Cycling Reagent Mix: Prepare fresh, containing alcohol dehydrogenase (ADH), diaphorase, resazurin, and ethanol.

  • Sample Preparation:

    • Homogenize ~20-30 mg of frozen tissue in 400 µL of ice-cold 0.5 M PCA.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (acid-soluble extract) to a new tube.

    • Neutralize the extract by adding neutralization buffer until the pH is between 7.0 and 7.5.

    • Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. The supernatant contains the NAD+.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of NAD+.

    • Add 50 µL of sample or standard to wells of a 96-well plate.

    • Add 100 µL of the cycling reagent mix to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Measure fluorescence using a plate reader (Excitation ~540 nm, Emission ~590 nm).

  • Data Analysis: Calculate NAD+ concentration in samples by interpolating from the standard curve and normalizing to the initial tissue weight.

SIRT1 Activity Assay Protocol (Fluorometric)

This protocol measures the deacetylase activity of SIRT1, which is expected to increase following a rise in NAD+ levels.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • SIRT1 Substrate: Fluorogenic acetylated peptide substrate (e.g., from a commercial kit like Cayman Chemical #700730 or Sigma-Aldrich #CS1040).[2][4]

    • NAD+ Solution: Prepare a 50 mM solution of NAD+ in assay buffer.

    • Developer Solution: Contains a protease that cleaves the deacetylated substrate to release the fluorophore.

    • Stop Solution: Nicotinamide (a SIRT1 inhibitor) is often used to terminate the reaction.

  • Assay Procedure:

    • Extract nuclear proteins from tissues or cells of interest.

    • In a 96-well black plate, add the nuclear extract, SIRT1 substrate, and NAD+ solution.

    • Initiate the reaction by adding purified recombinant SIRT1 or using the endogenous enzyme in the extract.

    • Incubate at 37°C for 45-60 minutes.

    • Add the developer solution and incubate for an additional 15-30 minutes at 37°C.[2]

    • Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

  • Data Analysis: Compare the fluorescence signal from the this compound treated group to the control group to determine the relative increase in SIRT1 activity.

Mitochondrial Oxygen Consumption Rate (OCR) Protocol

This protocol uses the Seahorse XF Analyzer to measure mitochondrial respiration in live cells, a key indicator of mitochondrial function.

  • Cell Seeding: Seed primary hepatocytes or other relevant cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a CO₂-free incubator at 37°C.

  • Assay Medium Preparation: Prepare XF Assay Medium supplemented with substrates such as pyruvate, glutamine, and glucose. Warm to 37°C.

  • Compound Plate Preparation: Load the injector ports of the hydrated sensor cartridge with compounds that modulate respiration:

    • Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

    • Port B: FCCP (a protonophore) to measure maximal respiration.

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors) to measure non-mitochondrial respiration.[5]

  • Assay Execution:

    • Replace cell culture medium with pre-warmed XF Assay Medium.

    • Incubate the cells in a CO₂-free incubator at 37°C for 1 hour prior to the assay.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will measure baseline OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

  • Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion

This compound is a well-characterized, potent inhibitor of ACMSD that leverages a clear, direct mechanism to boost de novo NAD+ biosynthesis. By shunting a key tryptophan metabolite towards NAD+ production, it elevates cellular NAD+ levels in critical metabolic tissues like the liver and kidney, as well as in the brain.[3] This increase in NAD+ subsequently activates SIRT1, leading to enhanced mitochondrial function. The targeted nature of this compound and its demonstrated efficacy in preclinical models make it a valuable research tool and a promising therapeutic candidate for conditions associated with depleted NAD+ levels and mitochondrial dysfunction. The detailed protocols provided herein serve as a guide for further investigation into the physiological roles of ACMSD and the therapeutic potential of its inhibition.

References

TES-991 and its Effects on the Kynurenine Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TES-991 is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a pivotal enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting ACMSD, this compound effectively redirects the metabolic flux towards the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins. This guide provides a comprehensive overview of the biochemical effects of this compound, with a focus on its impact on the kynurenine pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to the Kynurenine Pathway and ACMSD

The kynurenine pathway is the primary route for tryptophan catabolism in humans, accounting for over 95% of its degradation. This complex pathway generates several neuroactive and immunomodulatory metabolites before culminating in the production of quinolinic acid, a precursor for the de novo synthesis of NAD+.

A critical branching point in this pathway is governed by the enzyme α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to 2-aminomuconate semialdehyde, thereby diverting the metabolic flow away from NAD+ synthesis and towards the glucaryl-CoA pathway. The activity of ACMSD is thus a key determinant of cellular NAD+ levels derived from tryptophan.

This compound: A Potent Inhibitor of ACMSD

This compound has been identified as a highly potent and selective inhibitor of human ACMSD. Its mechanism of action involves the direct binding to the enzyme, which prevents the processing of ACMS and consequently increases the substrate availability for spontaneous cyclization to quinolinic acid, the rate-limiting step for de novo NAD+ biosynthesis.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on ACMSD and its downstream effects on NAD+ levels have been quantified in several studies. The following tables summarize the key quantitative findings.

Parameter Value Enzyme Source Reference
IC503 nMHuman ACMSD[1]

Table 1: In Vitro Inhibitory Potency of this compound against Human ACMSD.

Organism Tissue Treatment Change in NAD+ Content Reference
MouseLiver15 mg/kg/day this compoundIncreased[2]
MouseKidney15 mg/kg/day this compoundIncreased[2]
MouseBrain15 mg/kg/day this compoundIncreased[2]

Table 2: In Vivo Effects of this compound on NAD+ Levels in Mice.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the kynurenine pathway.

ACMSD Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against ACMSD.

Materials:

  • Recombinant human ACMSD

  • 3-hydroxyanthranilate

  • 3-hydroxyanthranilate 3,4-dioxygenase

  • Assay buffer (e.g., 25 mM HEPES, pH 7.0 with 5% glycerol)

  • This compound or other test compounds

  • Spectrophotometer capable of reading at 360 nm

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • In a suitable reaction vessel, generate the ACMS substrate in situ by incubating 3-hydroxyanthranilate with 3-hydroxyanthranilate 3,4-dioxygenase in the assay buffer.

  • Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction reaches completion.

  • Add a known concentration of recombinant human ACMSD to the reaction mixture containing the freshly generated ACMS.

  • In parallel, set up reactions with the addition of varying concentrations of the test compound (this compound).

  • Monitor the decay of ACMS by measuring the decrease in absorbance at 360 nm over time.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Measurement of Intracellular NAD+ Levels

This protocol outlines a common method for quantifying intracellular NAD+ concentrations using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell or tissue samples

  • Extraction buffer (e.g., 0.5 M perchloric acid)

  • Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase buffers (e.g., phosphate (B84403) buffer with a methanol (B129727) gradient)

  • NAD+ standard solution

Procedure:

  • Harvest cells or homogenize tissue samples in ice-cold extraction buffer.

  • Centrifuge the samples to pellet the protein and cellular debris.

  • Transfer the supernatant (acid extract) to a new tube.

  • Neutralize the extract by adding the neutralization buffer.

  • Centrifuge to remove the precipitated salt.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered extract onto the HPLC system.

  • Separate the nucleotides using a suitable gradient of the mobile phase.

  • Detect NAD+ by its UV absorbance at 254 nm.

  • Quantify the NAD+ concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of NAD+.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Kynurenine_Pathway cluster_inhibition Inhibition by this compound Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO ACMS α-amino-β-carboxymuconate- ε-semialdehyde (ACMS) Kynurenine->ACMS Multiple Steps Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization AMS 2-aminomuconate semialdehyde ACMS->AMS ACMSD NAD NAD+ Quinolinic_Acid->NAD QPRT Glutaryl_CoA Glutaryl-CoA AMS->Glutaryl_CoA TES991 This compound TES991->ACMS

The Kynurenine Pathway and the site of this compound inhibition.

ACMSD_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ACMSD Enzyme - Substrate Precursor - this compound start->prepare_reagents generate_substrate Generate ACMS Substrate in situ prepare_reagents->generate_substrate add_components Add ACMSD and this compound (Varying Concentrations) generate_substrate->add_components monitor_reaction Monitor ACMS Decay at 360 nm add_components->monitor_reaction calculate_inhibition Calculate % Inhibition monitor_reaction->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Experimental workflow for the ACMSD inhibition assay.

NAD_Measurement_Workflow start Start sample_prep Sample Preparation: - Cell Lysis or - Tissue Homogenization start->sample_prep extraction Acid Extraction of NAD+ sample_prep->extraction neutralization Neutralization and Precipitate Removal extraction->neutralization hplc_analysis HPLC Analysis: - Injection - Separation - Detection neutralization->hplc_analysis quantification Quantification against Standard Curve hplc_analysis->quantification end End quantification->end

Workflow for intracellular NAD+ measurement by HPLC.

Conclusion

This compound is a valuable research tool for investigating the role of the kynurenine pathway and ACMSD in cellular metabolism and disease. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development for conditions associated with NAD+ deficiency. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

Foundational Research on TES-991: A Modulator of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

TES-991 is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo synthesis pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)[1][2]. By targeting ACMSD, this compound effectively modulates cellular metabolism, primarily by increasing intracellular NAD+ levels, which has shown therapeutic potential in preclinical models of metabolic and age-related diseases[3]. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant cellular pathways.

Core Mechanism of Action

This compound functions by inhibiting ACMSD, an enzyme at a critical branching point in the tryptophan-to-NAD+ synthesis pathway, also known as the kynurenine (B1673888) pathway[3]. ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, directing it towards complete oxidation. By inhibiting ACMSD, this compound promotes the spontaneous cyclization of ACMS into quinolinic acid, a direct precursor to NAD+[3]. The resulting increase in the cellular NAD+ pool enhances the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1), which are crucial regulators of mitochondrial function, stress resistance, and metabolic homeostasis[3].

The mechanism can be visualized as a redirection of metabolic flux within the de novo NAD+ synthesis pathway.

cluster_pathway Tryptophan Catabolism & De Novo NAD+ Synthesis cluster_branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate- ε-semialdehyde (ACMS) Kynurenine->ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization Oxidation_Pathway Oxidative Pathway (Energy Production) ACMS->Oxidation_Pathway ACMSD-mediated Oxidation NAD_plus NAD+ Quinolinic_Acid->NAD_plus Further Enzymatic Steps TES991 This compound ACMSD_Inhibition ACMSD TES991->ACMSD_Inhibition Sirtuins Sirtuins (e.g., SIRT1) NAD_plus->Sirtuins Activates Mitochondrial_Function Enhanced Mitochondrial Function & Homeostasis Sirtuins->Mitochondrial_Function

Caption: Mechanism of this compound action on the de novo NAD+ synthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: In Vitro Potency of this compound

Target Parameter Value Reference

| Human ACMSD | IC₅₀ | 3 nM |[1] |

Table 2: In Vivo Effects of this compound on Tissue NAD+ Levels in Mice Mice were fed a chow diet supplemented with this compound (15 mg/kg body weight) for 10 days.

Tissue Change in NAD+ Content (vs. Control) Reference
Liver Increased [3]
Kidneys Increased [3]
Brain Increased [3]
Heart Unaffected [3]

| Skeletal Muscle | Unaffected |[3] |

Table 3: Pharmacokinetic Properties of this compound in Mice

Administration Route Dose Half-life (t₁/₂) Key Observation Reference
Intravenous 0.5 mg/kg ~4.0 - 5.0 hours Low blood clearance and volume of distribution. [1]

| Oral | 5 mg/kg | Not specified | Quantifiable blood concentrations for up to 8 hours. |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments performed to characterize this compound.

This protocol describes the method for assessing the effect of this compound on metabolic parameters in a mouse model.

  • Animal Model: 9-week old male C57BL/6J mice are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Diet Formulation: A standard chow diet is used as the control. For the treatment group, the chow is supplemented with this compound to achieve a final concentration that provides a dose of 15 mg/kg of body weight per day, assuming average daily food consumption.

  • Treatment Period: Mice are fed the respective diets (control or this compound supplemented) for a period of 10 days.

  • Sample Collection: At the end of the treatment period, animals are euthanized. Tissues (liver, kidneys, brain, heart, skeletal muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

  • Analysis: Tissues are analyzed for NAD+ content using established biochemical assays, such as HPLC-based methods. Plasma may also be collected to assess markers of liver and kidney function (e.g., ALT, AST)[3].

start Start: 9-week old C57BL/6J mice acclimatize Acclimatize for 1 week start->acclimatize divide Divide into Control and Treatment Groups acclimatize->divide control_diet Control Group: Standard Chow Diet divide->control_diet tes991_diet Treatment Group: Chow + this compound (15 mg/kg/day) divide->tes991_diet feed Feed for 10 Days control_diet->feed tes991_diet->feed euthanize Euthanize and Collect Samples (Tissues, Plasma) feed->euthanize store Flash-freeze tissues and store at -80°C euthanize->store analyze Analyze NAD+ levels and plasma biomarkers store->analyze

Caption: Experimental workflow for in vivo evaluation of this compound in mice.

This protocol is designed to investigate the direct effects of this compound on liver cells, particularly in the context of metabolic stress.

  • Cell Isolation: Primary hepatocytes (PH) are isolated from mice (e.g., C57BL/6J) using a two-step collagenase perfusion method.

  • Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, penicillin-streptomycin, and dexamethasone.

  • Metabolic Stress Induction: To model conditions like NAFLD, cells are exposed to a mixture of fatty acids, such as 0.33 mM palmitate and 0.66 mM oleate, for a defined period (e.g., 6 hours)[3].

  • This compound Treatment: Concurrently with or prior to the fatty acid challenge, cells are treated with either vehicle (e.g., DMSO) or this compound at a specified concentration (e.g., 500 nM)[3].

  • Endpoint Analysis: After the treatment period, cells are harvested for various analyses:

    • Gene Expression: RNA is extracted, and mRNA levels of genes involved in fatty acid oxidation (e.g., Cpt1a, Acadl) are quantified using qRT-PCR[3].

    • Metabolic Assays: Cellular NAD+ levels, ATP content, and reactive oxygen species (ROS) production can be measured.

    • Fatty Acid Oxidation (FAO): FAO rates can be assessed by measuring the oxidation of radiolabeled fatty acids (e.g., ¹⁴C-palmitate).

Therapeutic Potential and Logical Relationships

The foundational research on this compound suggests a clear logical progression from its molecular mechanism to its potential therapeutic applications. By inhibiting ACMSD, this compound increases NAD+, which in turn activates SIRT1. This cascade of events leads to improved mitochondrial function and protection against metabolic stress. This rationale has been tested in preclinical models of NAFLD, where this compound administration attenuated liver steatosis, inflammation, and damage[3]. The protective effect in the liver was shown to be dependent on SIRT1, highlighting the importance of this pathway in mediating the beneficial effects of this compound[3].

TES991 This compound Administration ACMSD_Inhibition ACMSD Inhibition TES991->ACMSD_Inhibition NAD_Increase Increased De Novo NAD+ Synthesis ACMSD_Inhibition->NAD_Increase SIRT1_Activation SIRT1 Activation NAD_Increase->SIRT1_Activation Mito_Function Improved Mitochondrial Function & Homeostasis SIRT1_Activation->Mito_Function Metabolic_Protection Protection from Metabolic Stress Mito_Function->Metabolic_Protection NAFLD_Amelioration Amelioration of NAFLD (e.g., Reduced Steatosis, Inflammation) Metabolic_Protection->NAFLD_Amelioration

Caption: Logical flow from this compound's mechanism to its therapeutic potential in NAFLD.

References

exploring the therapeutic potential of TES-991

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Potential of TES-991

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, this compound modulates intracellular Nicotinamide Adenine Dinucleotide (NAD+) levels, a critical cofactor in numerous metabolic pathways essential for cellular energy and health.[3][4] This guide summarizes the current understanding of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The therapeutic potential of this compound is being explored in a range of diseases associated with NAD+ deficiency, including metabolic disorders, and inflammatory conditions.[4]

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme present in all living cells, playing a fundamental role in cellular metabolism, energy production, and DNA repair. NAD+ levels decline with age and in various pathological conditions, contributing to mitochondrial dysfunction and the progression of disease. ACMSD is a critical enzyme that stands at a branch point of the de novo NAD+ synthesis pathway, and its inhibition has been identified as a promising therapeutic strategy to boost NAD+ levels.[5]

This compound is a novel, potent, and selective inhibitor of human ACMSD with a reported IC50 of 3 nM.[1][2] Its ability to increase intracellular NAD+ levels presents a promising therapeutic approach for a variety of diseases.[1] Preclinical studies have demonstrated the potential of this compound in models of liver and kidney disease.[4]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of ACMSD. This inhibition redirects the metabolic flux of the de novo NAD+ synthesis pathway, leading to an increase in NAD+ levels within the cell. This, in turn, enhances mitochondrial function and can protect cells from apoptosis.[4]

dot

Experimental_Workflow_IC50 start Start prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) start->prep_reagents serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution plate_setup Plate Setup: Add Enzyme & this compound serial_dilution->plate_setup pre_incubation Pre-incubation (15 min, RT) plate_setup->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate incubation Incubation (30 min, 37°C) add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_plate Read Plate (Measure Product) stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

References

Preliminary Technical Guide on TES-991 in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-991 is a potent and selective small-molecule inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD).[1] ACMSD is a key enzyme in the de novo NAD+ synthesis pathway. By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, a critical coenzyme in cellular metabolism and energy production.[1] This mechanism of action positions this compound as a promising therapeutic candidate for various metabolic disorders associated with mitochondrial dysfunction and depleted NAD+ levels, such as non-alcoholic fatty liver disease (NAFLD). This document provides a summary of the preliminary preclinical data available for this compound.

Core Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of ACMSD. This inhibition blocks the degradation of α-amino-β-carboxymuconate-ε-semialdehyde, leading to its preferential conversion into quinolinic acid and subsequently into NAD+. The resulting increase in intracellular NAD+ levels is believed to enhance mitochondrial function and protect against metabolic stress.[2]

Signaling Pathway

TES_991_Mechanism cluster_pathway De Novo NAD+ Synthesis Pathway cluster_intervention Pharmacological Intervention cluster_outcome Cellular Outcome Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate- ε-semialdehyde Kynurenine->ACMS ACMSD ACMSD ACMS->ACMSD Degradation Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Conversion Increased_NAD Increased Intracellular NAD+ Levels NAD NAD+ Quinolinic_Acid->NAD TES991 This compound TES991->ACMSD Inhibition Mitochondrial_Function Enhanced Mitochondrial Function Increased_NAD->Mitochondrial_Function Metabolic_Health Improved Metabolic Health Mitochondrial_Function->Metabolic_Health experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (10 days) cluster_analysis Endpoint Analysis Animal_Model 9-week old male C57BL/6J mice Diet_Induction Methionine-Choline Deficient (MCD) Diet Animal_Model->Diet_Induction Control_Group Control Diet Diet_Induction->Control_Group MCD_Group MCD Diet Diet_Induction->MCD_Group TES991_Group MCD Diet + This compound (15 mg/kg) Diet_Induction->TES991_Group Biochemical_Analysis Hepatic NAD+, ATP, Lipid Content, Plasma Liver Enzymes Control_Group->Biochemical_Analysis Molecular_Analysis Gene Expression (ROS, β-oxidation, Inflammation) Control_Group->Molecular_Analysis Histology Liver Histopathology Control_Group->Histology MCD_Group->Biochemical_Analysis MCD_Group->Molecular_Analysis MCD_Group->Histology TES991_Group->Biochemical_Analysis TES991_Group->Molecular_Analysis TES991_Group->Histology

References

In-Depth Technical Guide: TES-991's Selectivity for Human ACMSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selective inhibition of human aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) by the potent inhibitor, TES-991. The information presented herein is intended to support research and drug development efforts targeting the kynurenine (B1673888) pathway and associated pathologies.

Quantitative Data on Inhibitory Potency and Selectivity

This compound is a highly potent inhibitor of human ACMSD with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Limited publicly available information indicates a specific off-target interaction with cytochrome P450 2C19. The following table summarizes the available quantitative data.

TargetIC50 (nM)CompoundReference
Human ACMSD3This compound[1]
Human Cytochrome P450 2C19Inhibition noted, specific IC50 not reportedThis compound[1]

Signaling Pathway

This compound exerts its effect by inhibiting ACMSD, a key enzyme in the kynurenine pathway, which is the primary route for tryptophan catabolism. ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. By blocking this step, this compound diverts the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for de novo NAD+ synthesis. This modulation of the kynurenine pathway and the resulting increase in NAD+ levels are being explored for therapeutic potential in a variety of diseases.

Kynurenine_Pathway Kynurenine Pathway and this compound Mechanism of Action Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) Kynurenine->ACMS AMS α-aminomuconate-ε-semialdehyde ACMS->AMS ACMSD-catalyzed Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous NAD NAD+ Quinolinic_Acid->NAD de novo synthesis ACMSD ACMSD TES991 This compound TES991->ACMSD Inhibition

Caption: Mechanism of this compound action within the Kynurenine Pathway.

Experimental Protocols

The following are generalized protocols based on available information for determining the inhibitory activity of compounds against human ACMSD. The specific parameters for the this compound evaluation may have varied.

Recombinant Human ACMSD Expression and Purification
  • Expression System: Recombinant human ACMSD (hACMSD) can be expressed in various systems, with Pichia pastoris being a documented example.

  • Purification: The enzyme is typically purified from cell lysates using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

ACMSD Enzymatic Assay

This is a coupled spectrophotometric assay that monitors the decrease in absorbance of the substrate, ACMS.

  • Reagents:

    • Recombinant hACMSD

    • Substrate: α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), generated in situ from 3-hydroxyanthranilic acid.

    • Assay Buffer: A suitable buffer such as MOPS or HEPES at a physiological pH (e.g., pH 6.5-7.4).

    • This compound or other test compounds, typically dissolved in DMSO.

  • Procedure:

    • The substrate ACMS is generated by the enzymatic conversion of 3-hydroxyanthranilic acid.

    • The formation of ACMS is monitored spectrophotometrically at 360 nm.

    • Once the ACMS formation is complete, a known concentration of hACMSD is added to the reaction mixture.

    • The enzymatic activity is measured by monitoring the initial rate of decrease in absorbance at 360 nm, which corresponds to the degradation of ACMS.

    • To determine the inhibitory effect of this compound, the compound is added to the assay mixture along with hACMSD.

    • IC50 values are determined by testing a serial dilution of the inhibitor and measuring the corresponding enzyme activity. The final DMSO concentration in all reaction mixtures should be kept constant (e.g., 1.0%).

    • Control reactions are performed in the absence of the inhibitor to establish the baseline enzyme activity.[2]

Experimental Workflow

The general workflow for evaluating a potential ACMSD inhibitor like this compound involves several key stages, from initial screening to more detailed characterization.

experimental_workflow General Workflow for ACMSD Inhibitor Evaluation cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Studies A Primary Screening: High-throughput screening of compound library against hACMSD B Hit Confirmation: Confirmation of inhibitory activity of selected compounds A->B C IC50 Determination: Dose-response analysis to determine the potency (IC50) of lead compounds B->C D Selectivity Profiling: Screening against a panel of other enzymes (e.g., CYPs) and receptors to assess off-target effects C->D E Enzyme Kinetics: Determination of the mode of inhibition (e.g., competitive, non-competitive) C->E F Cell-based Assays: Evaluation of the effect on NAD+ levels in relevant cell lines D->F

Caption: A generalized experimental workflow for the in vitro characterization of an ACMSD inhibitor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of TES-991 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TES-991 is a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, a critical coenzyme in cellular metabolism and energy production.[1][3] This modulation of NAD+ has shown therapeutic potential in preclinical models of metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD). These application notes provide detailed protocols for the in vivo administration of this compound in various mouse models to assess its efficacy and safety.

Mechanism of Action Signaling Pathway

The primary mechanism of this compound is the inhibition of ACMSD, which leads to an increase in quinolinic acid (QA) and subsequently boosts the de novo synthesis of NAD+. This enhancement of the NAD+ pool can improve mitochondrial function and protect against metabolic stress.

TES991_Mechanism_of_Action cluster_pathway De Novo NAD+ Synthesis Pathway cluster_effects Downstream Cellular Effects Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate- ε-semialdehyde Kynurenine->ACMS QA Quinolinic Acid ACMS->QA Acetyl-CoA Acetyl-CoA ACMS->Acetyl-CoA NAD NAD+ QA->NAD Mitochondrial_Function Improved Mitochondrial Function NAD->Mitochondrial_Function ACMSD ACMSD TES991 This compound TES991->ACMSD Inhibition Metabolic_Health Improved Metabolic Health Mitochondrial_Function->Metabolic_Health

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of this compound in Mice
ParameterIntravenous (0.5 mg/kg)Oral (5 mg/kg)Reference
Half-life (t½)~4.0 - 5.0 hoursNot specified[1]
Blood ClearanceLowNot specified[1]
Volume of DistributionLowNot specified[1]
Systemic ExposureModerateGood[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of NAFLD
Mouse ModelC57BL/6J (13-week old males)
Disease InductionMethionine-choline deficient (MCD) diet for 2.5 weeks
Treatment Group This compound
Dosage15 mg/kg/day
AdministrationSupplemented in the MCD diet
Duration2.5 weeks (prophylactically)
Observed Effects
Hepatic SteatosisAttenuated
Plasma ALT & ASTAttenuated
Hepatic NAD+Increased (reverted MCD diet-induced depletion)
Hepatic ATPPartially recovered
Hepatic SOD2 ActivityPartially recovered
Reference [3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral and intravenous administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Preparation of this compound for Oral Gavage (Vehicle: PEG300/Tween-80/Saline): [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex until a clear solution is obtained. This protocol yields a solution of ≥ 2.08 mg/mL.

Preparation of this compound for Oral Gavage (Vehicle: Corn Oil): [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly by vortexing. Use of a sonicator may aid in dissolution.

Preparation of this compound for Dietary Supplementation:

  • Calculate the total amount of this compound required based on the number of mice, daily food consumption, and the desired dose (e.g., 15 mg/kg/day).

  • Mix the calculated amount of this compound powder with a small portion of the powdered diet.

  • Gradually add the this compound-diet mixture to the bulk of the powdered diet and mix thoroughly to ensure uniform distribution.

  • If using a pellet-making machine, press the mixed powder into food pellets. Otherwise, provide the powdered diet in appropriate feeders.

Protocol 2: Induction of NAFLD and Treatment with this compound

This protocol outlines the induction of NAFLD in mice using an MCD diet and subsequent treatment with this compound.[3]

NAFLD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (2.5 weeks) cluster_analysis Endpoint Analysis Start Start Mice 13-week old male C57BL/6J mice Start->Mice Acclimatization Acclimatization (1 week) Mice->Acclimatization Grouping Randomly divide into 3 groups: 1. Control Diet 2. MCD Diet 3. MCD Diet + this compound Acclimatization->Grouping Control_Diet Control Diet Grouping->Control_Diet MCD_Diet MCD Diet Grouping->MCD_Diet MCD_TES991 MCD Diet supplemented with this compound (15 mg/kg/day) Grouping->MCD_TES991 Sacrifice Sacrifice Control_Diet->Sacrifice MCD_Diet->Sacrifice MCD_TES991->Sacrifice Tissue_Collection Collect blood and liver tissue Sacrifice->Tissue_Collection Analysis Analyze: - Plasma ALT/AST - Liver histology (steatosis) - Hepatic NAD+ and ATP levels - SOD2 activity Tissue_Collection->Analysis

Caption: Workflow for NAFLD mouse model and this compound treatment.

Procedure:

  • Acclimatize 13-week-old male C57BL/6J mice for one week.

  • Randomly assign mice to three groups:

    • Group 1: Control diet.

    • Group 2: Methionine-choline deficient (MCD) diet.

    • Group 3: MCD diet supplemented with this compound (15 mg/kg/day).

  • Provide the respective diets and water ad libitum for 2.5 weeks.

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, euthanize the mice.

  • Collect blood via cardiac puncture for plasma analysis (ALT, AST).

  • Perfuse the liver with PBS and collect tissue for histological analysis, NAD+/ATP measurement, and SOD2 activity assays.

Protocol 3: General Toxicology and Safety Assessment

This protocol provides a general framework for assessing the acute and sub-acute toxicity of this compound in mice.

Acute Toxicity:

  • Use healthy, young adult mice (e.g., BALB/c or C57BL/6), fasted overnight.

  • Administer a single oral dose of this compound at various concentrations to different groups of mice. A suggested starting dose could be based on efficacy studies, with escalating doses in subsequent groups.

  • Observe animals closely for the first few hours post-administration and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Record body weight at regular intervals.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

Sub-acute Toxicity (28-day study):

  • Use three groups of mice (e.g., low, medium, and high dose) and a control group receiving the vehicle.

  • Administer this compound orally once daily for 28 consecutive days.

  • Monitor and record clinical signs, body weight, and food/water consumption throughout the study.

  • At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.

  • Euthanize the animals and perform a gross necropsy.

  • Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for weight analysis and histopathological examination.

Protocol 4: Diet-Induced Obesity (DIO) Model and this compound Treatment

This protocol describes the use of a high-fat diet (HFD) to induce obesity and subsequent treatment with this compound.

DIO_Workflow cluster_induction Obesity Induction Phase cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Start Start Mice 6-8 week old male C57BL/6J mice Start->Mice HFD_Feeding High-Fat Diet (HFD) feeding (8-12 weeks) Mice->HFD_Feeding Grouping Randomly divide into 2 groups: 1. HFD + Vehicle 2. HFD + this compound HFD_Feeding->Grouping Treatment Daily oral gavage of this compound or vehicle for 4-8 weeks Grouping->Treatment Monitoring Monitor body weight, food intake, glucose tolerance (GTT), and insulin (B600854) tolerance (ITT) Treatment->Monitoring Sacrifice Sacrifice Monitoring->Sacrifice Tissue_Collection Collect blood, liver, and adipose tissue Sacrifice->Tissue_Collection Analysis Analyze: - Plasma lipids and insulin - Liver triglycerides - Adipose tissue histology Tissue_Collection->Analysis

Caption: Workflow for DIO mouse model and this compound treatment.

Procedure:

  • Induce obesity in 6-8 week old male C57BL/6J mice by feeding a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 8-12 weeks.

  • Once obesity is established (significant weight gain compared to control diet-fed mice), randomly assign the obese mice to two groups:

    • Group 1: HFD + Vehicle (daily oral gavage).

    • Group 2: HFD + this compound (e.g., 15 mg/kg/day, daily oral gavage).

  • Continue HFD feeding for all groups during the treatment period of 4-8 weeks.

  • Monitor body weight and food intake weekly.

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

  • At the end of the treatment period, euthanize the mice and collect blood and tissues (liver, adipose tissue) for analysis of plasma lipids, insulin, liver triglycerides, and histology.

Protocol 5: Streptozotocin (B1681764) (STZ)-Induced Diabetes Model and this compound Treatment

This protocol details the induction of type 2 diabetes using a combination of HFD and low-dose STZ, followed by treatment with this compound.[4][5]

Procedure:

  • Feed 6-month-old C57BL/6N male mice a high-fat diet (HFD) for 4 weeks to induce insulin resistance.[4]

  • After 4 weeks of HFD, administer three intraperitoneal (i.p.) injections of streptozotocin (STZ) at a dose of 40 mg/kg body weight on three consecutive days.[4] STZ should be freshly prepared in a citrate (B86180) buffer (pH 4.5).

  • Continue the HFD throughout the study.

  • Monitor blood glucose levels to confirm the development of diabetes (hyperglycemia).

  • Once diabetes is established, randomly assign the diabetic mice to two groups:

    • Group 1: HFD + Vehicle (daily oral gavage).

    • Group 2: HFD + this compound (e.g., 15 mg/kg/day, daily oral gavage).

  • Treat the mice for 4-8 weeks.

  • Monitor body weight, food intake, water intake, and blood glucose levels regularly.

  • Perform GTT and ITT at the end of the study.

  • At the end of the treatment period, euthanize the mice and collect blood for insulin and other metabolic parameter analysis, and the pancreas for histological examination of islet mass.

Disclaimer: All protocols are for research use only. The specific dosages, treatment durations, and mouse models may need to be optimized for specific experimental goals. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for Preparing TES-991 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TES-991 is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the kynurenine (B1673888) pathway.[1][2] Inhibition of ACMSD by this compound has been shown to significantly increase intracellular NAD+ levels, making it a valuable tool for research in areas such as metabolic diseases, neurodegeneration, and aging.[1][2][3] Proper preparation of a this compound stock solution is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, along with relevant physicochemical data and a diagram of the affected signaling pathway.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 393.45 g/mol [1]
Target α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD)[1][2]
IC50 3 nM (for human ACMSD)[1]
Solubility in DMSO 62.5 mg/mL (158.85 mM)
Appearance Crystalline solid
Storage (Powder) -20°C for up to 3 years

Signaling Pathway

This compound exerts its effect by inhibiting ACMSD, an enzyme at a critical branch point in the kynurenine pathway of tryptophan metabolism. By blocking ACMSD, the metabolic flux is redirected from catabolism towards the de novo synthesis of NAD+.

TES991_Pathway Mechanism of Action of this compound in the Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine->ACMS AMS α-aminomuconate-ε-semialdehyde ACMS->AMS ACMSD Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD ACMSD ACMSD TES991 This compound TES991->ACMSD

Caption: this compound inhibits ACMSD, shunting the kynurenine pathway towards NAD+ synthesis.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 393.45 g/mol * 1000 mg/g = 3.93 mg

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 3.93 mg of this compound powder directly into the tared tube.

  • Dissolve the powder in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Ensure complete dissolution:

    • Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes may be applied. However, always check for compound stability under these conditions.

  • Aliquot and store:

    • To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[1]

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in preparing the this compound stock solution.

Stock_Prep_Workflow Workflow for this compound Stock Solution Preparation Calculate Calculate Mass of this compound Weigh Weigh this compound Powder Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: A streamlined workflow for the preparation and storage of this compound stock solution.

Quantitative Data for Stock Solution Preparation

The following table provides the mass of this compound required to prepare various volumes of different stock solution concentrations.

Desired Stock ConcentrationVolume to PrepareMass of this compound to Weigh
1 mM1 mL0.393 mg
5 mM1 mL1.97 mg
10 mM 1 mL 3.93 mg
20 mM1 mL7.87 mg
50 mM1 mL19.67 mg
1 mM5 mL1.97 mg
5 mM5 mL9.84 mg
10 mM5 mL19.67 mg

Important Considerations

  • DMSO Quality: Due to its hygroscopic nature, it is recommended to use a fresh, anhydrous grade of DMSO to prevent compound precipitation and degradation.

  • Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Avoiding Precipitation: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, it is best to make intermediate dilutions in DMSO first before the final dilution into the aqueous solution. Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to precipitate.

  • Stability: this compound stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[1] Avoid repeated freeze-thaw cycles. If any precipitation is observed in the stock solution upon thawing, gently warm and vortex the solution to redissolve the compound before use. If the precipitate does not dissolve, the stock solution should be discarded.

References

Application Notes and Protocols for TES-991 in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-991 is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] Inhibition of ACMSD by this compound has been shown to increase intracellular NAD+ levels, subsequently activating the NAD+-dependent deacetylase SIRT1.[3] This mechanism holds significant therapeutic potential for metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD), by enhancing mitochondrial function and reducing hepatic steatosis.[3] These application notes provide detailed protocols for the use of this compound in primary human hepatocytes to investigate its effects on cellular metabolism and function.

Mechanism of Action

This compound selectively inhibits ACMSD, which stands at a critical branch point in the kynurenine (B1673888) pathway of tryptophan metabolism.[4] By blocking the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), this compound effectively shunts the metabolic flux towards the synthesis of quinolinic acid, a precursor for de novo NAD+ biosynthesis. The resulting increase in cellular NAD+ levels enhances the activity of sirtuins, particularly SIRT1, which plays a crucial role in regulating mitochondrial biogenesis, fatty acid oxidation, and cellular stress response.[3]

TES_991_Mechanism_of_Action cluster_pathway Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS ACMS Kynurenine->ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid ACMSD ACMSD ACMS->ACMSD NAD NAD+ Quinolinic_Acid->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Activation AMS Acetyl-CoA Pathway ACMSD->AMS TES991 This compound TES991->ACMSD Inhibition Mitochondrial_Function Enhanced Mitochondrial Function & Fatty Acid Oxidation SIRT1->Mitochondrial_Function

Figure 1: this compound inhibits ACMSD, increasing NAD+ synthesis and activating SIRT1.

Data Presentation

The following tables summarize quantitative data on the effects of this compound, primarily from studies on mouse primary hepatocytes, which can serve as a reference for designing experiments with primary human hepatocytes.

Table 1: Dose-Dependent Effect of this compound on NAD+ Levels in Primary Mouse Hepatocytes

This compound ConcentrationTreatment DurationFold Change in NAD+ Levels (vs. Vehicle)
100 nM24 hours~1.5
500 nM24 hours~2.0
1 µM24 hours~2.2

Data adapted from studies on mouse primary hepatocytes and may vary in human hepatocytes.[3]

Table 2: Effect of this compound on SIRT1 Activity and Mitochondrial Function in Primary Mouse Hepatocytes

TreatmentSIRT1 Activity (Fold Change vs. Vehicle)Basal Oxygen Consumption Rate (OCR) (% Increase vs. Vehicle)Maximal Oxygen Consumption Rate (OCR) (% Increase vs. Vehicle)
This compound (500 nM)~1.5~20%~25%

Data adapted from studies on mouse primary hepatocytes and may require optimization for human hepatocytes.[1]

Experimental Protocols

General Culture of Primary Human Hepatocytes

Primary human hepatocytes are a sensitive cell type and require careful handling. It is recommended to use commercially available cryopreserved primary human hepatocytes and follow the supplier's specific instructions for thawing and plating.[5]

Hepatocyte_Culture_Workflow Thaw Thaw Cryopreserved Hepatocytes Plate Plate on Collagen-Coated Plates Thaw->Plate Attach Allow Attachment (4-6 hours) Plate->Attach Culture Culture in Maintenance Medium Attach->Culture Treat Treat with this compound Culture->Treat Assay Perform Downstream Assays Treat->Assay

Figure 2: General workflow for culturing and treating primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium (provided by supplier)

  • Hepatocyte plating medium (e.g., Williams' Medium E with supplements)

  • Hepatocyte maintenance medium

  • Collagen I-coated cell culture plates

  • This compound (stock solution in DMSO)

Protocol:

  • Pre-warm thawing and plating media to 37°C.

  • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the cells to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes.

  • Gently resuspend the cell pellet in plating medium.

  • Seed the cells onto collagen I-coated plates at the desired density.

  • Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO2.

  • After attachment, replace the plating medium with fresh maintenance medium.

  • The following day, treat the cells with the desired concentrations of this compound. Prepare dilutions from a concentrated stock in DMSO, ensuring the final DMSO concentration in the culture medium is consistent across all conditions and typically below 0.1%.

Measurement of Intracellular NAD+ Levels

Objective: To quantify the dose-dependent effect of this compound on intracellular NAD+ concentrations.

Materials:

  • Primary human hepatocytes cultured in 96-well plates

  • This compound

  • Commercially available NAD/NADH assay kit (colorimetric or fluorometric)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (provided with the kit)

Protocol:

  • Seed and culture primary human hepatocytes in a 96-well plate as described above.

  • Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 24 hours.

  • After incubation, wash the cells once with PBS.

  • Lyse the cells using the lysis buffer provided in the NAD/NADH assay kit.

  • Follow the manufacturer's instructions for the assay, which typically involves adding a reaction mixture and measuring the absorbance or fluorescence.

  • Calculate the NAD+ concentration based on a standard curve and normalize to the protein concentration of each well.

SIRT1 Activity Assay

Objective: To determine the effect of this compound on the enzymatic activity of SIRT1.

Materials:

  • Primary human hepatocytes cultured in 6-well plates

  • This compound (e.g., 500 nM)

  • Nuclear extraction kit

  • Commercially available SIRT1 activity assay kit (fluorometric)

  • BCA protein assay kit

Protocol:

  • Culture and treat primary human hepatocytes with this compound or vehicle for 24 hours.

  • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.

  • Determine the protein concentration of the nuclear extracts using a BCA assay.

  • Perform the SIRT1 activity assay using a commercial kit, which typically involves incubating the nuclear extract with a fluorogenic acetylated peptide substrate and NAD+.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Express SIRT1 activity as relative fluorescence units per microgram of protein.

Assessment of Mitochondrial Function (Oxygen Consumption Rate)

Objective: To evaluate the impact of this compound on mitochondrial respiration.

Materials:

  • Primary human hepatocytes cultured in a Seahorse XF cell culture microplate

  • This compound

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Assay medium (e.g., serum-free, low-buffer medium)

Protocol:

  • Seed and culture primary human hepatocytes in a Seahorse XF microplate.

  • Treat the cells with this compound or vehicle for 24 hours.

  • Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This involves sequential injections of:

    • Oligomycin (to inhibit ATP synthase)

    • FCCP (an uncoupling agent to induce maximal respiration)

    • Rotenone and antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration).

  • The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.

  • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Lipid Accumulation Assay (Oil Red O Staining)

Objective: To visualize and quantify the effect of this compound on lipid accumulation in a model of hepatic steatosis.

Materials:

  • Primary human hepatocytes cultured in 24-well plates

  • This compound

  • Fatty acid solution (e.g., a mixture of oleate (B1233923) and palmitate) to induce lipid accumulation

  • PBS

  • 10% formalin

  • Oil Red O staining solution

  • 60% isopropanol (B130326)

  • 100% isopropanol

Protocol:

  • Culture primary human hepatocytes in 24-well plates.

  • To induce steatosis, treat the cells with a fatty acid solution for 24-48 hours. Co-treat a subset of wells with this compound at various concentrations.

  • After treatment, wash the cells with PBS and fix with 10% formalin for at least 30 minutes.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 20-30 minutes.

  • Wash the cells with 60% isopropanol and then with water to remove excess stain.

  • Visualize the lipid droplets under a microscope.

  • For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes.

  • Transfer the isopropanol to a 96-well plate and measure the absorbance at approximately 500 nm.

Troubleshooting

  • Low Cell Viability: Primary hepatocytes are sensitive. Ensure gentle handling during thawing and plating. Use high-quality, pre-tested lots of cells and reagents.

  • High Variability in Results: Batch-to-batch variation in primary human hepatocytes is common. Use cells from the same donor for a set of experiments to minimize variability. Include appropriate positive and negative controls.

  • This compound Precipitation: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions.

Conclusion

This compound presents a promising therapeutic strategy for metabolic liver diseases by targeting the de novo NAD+ synthesis pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on primary human hepatocytes, enabling a deeper understanding of its mechanism of action and potential clinical applications. It is crucial to adapt and optimize these protocols for the specific experimental setup and source of primary human hepatocytes.

References

Application Notes and Protocols: TES-991 Treatment in Non-Alcoholic Fatty Liver Disease (NAFLD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Emerging therapeutic strategies focus on modulating cellular metabolism to mitigate the pathological features of NAFLD. One such approach involves the inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway. TES-991 is a potent and selective inhibitor of ACMSD.[1] By blocking ACMSD, this compound enhances the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for sirtuins, which are involved in mitochondrial function and metabolic regulation.[1][2]

These application notes provide a comprehensive overview of the use of this compound in a preclinical mouse model of NAFLD, including detailed experimental protocols and a summary of its therapeutic effects. The data presented is derived from studies utilizing the methionine-choline deficient (MCD) diet-induced model of NAFLD in C57BL/6J mice.[2]

Mechanism of Action of this compound in NAFLD

This compound acts as a potent inhibitor of ACMSD, an enzyme primarily expressed in the liver and kidneys that regulates the de novo synthesis of NAD+ from tryptophan. By inhibiting ACMSD, this compound redirects the metabolic flux towards the production of quinolinic acid, a precursor for NAD+. The resulting increase in hepatic NAD+ levels activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Activated SIRT1 plays a crucial role in improving mitochondrial function, reducing oxidative stress, and attenuating inflammation, thereby ameliorating the key pathological features of NAFLD.[2]

TES991_Mechanism cluster_pathway De Novo NAD+ Synthesis Pathway cluster_acmsd cluster_downstream Downstream Effects Tryptophan Tryptophan ACMS ACMS Tryptophan->ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization ACMSD ACMSD ACMS->ACMSD NAD NAD+ Quinolinic_Acid->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Oxidation Oxidation Pathway ACMSD->Oxidation TES991 This compound TES991->ACMSD Inhibits Mitochondrial_Function Improved Mitochondrial Function SIRT1->Mitochondrial_Function Inflammation Reduced Inflammation SIRT1->Inflammation Steatosis Reduced Hepatic Steatosis Mitochondrial_Function->Steatosis

Figure 1: Signaling pathway of this compound in NAFLD.

Quantitative Data on this compound Efficacy

The prophylactic administration of this compound at a dose of 15 mg/kg/day has been shown to significantly mitigate the pathological features of NAFLD in mice fed a methionine-choline deficient (MCD) diet for 2.5 weeks.[2]

ParameterControl DietMCD DietMCD Diet + this compound (15 mg/kg/day)
Plasma ALT (U/L) ~25~250~125
Plasma AST (U/L) ~50~450~250
Hepatic Triglycerides (µg/mg protein) ~20~120~70
Hepatic NAD+ (pmol/µg) ~1.0~0.5~0.9
Hepatic SOD2 Activity (U/mg protein) ~100% of control~60% of control~80% of control
Hepatic ATP Content (nmol/mg protein) ~25~15~20
Table 1: Summary of quantitative effects of this compound in a mouse model of NAFLD. Data are approximated from graphical representations in Katsyuba et al., 2018.[2]

Experimental Protocols

Methionine-Choline Deficient (MCD) Diet-Induced NAFLD Model

This protocol describes the induction of NAFLD in mice using a diet deficient in methionine and choline (B1196258), which leads to the development of hepatic steatosis, inflammation, and oxidative stress.

Materials:

  • C57BL/6J mice (male, 13 weeks old)

  • Methionine-choline deficient (MCD) diet

  • Control diet (methionine and choline supplemented)

  • Standard animal housing facilities

Procedure:

  • Acclimatize C57BL/6J mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Divide the mice into three groups: Control, MCD diet, and MCD diet + this compound.

  • Provide the control group with a standard diet supplemented with methionine and choline.

  • Provide the MCD diet and MCD diet + this compound groups with the MCD diet.

  • Continue the respective diets for 2.5 weeks.[2]

  • Monitor animal health and body weight regularly.

MCD_Workflow Acclimatization Acclimatize C57BL/6J Mice (1 week) Grouping Randomly divide into 3 groups Acclimatization->Grouping Control Control Diet Group Grouping->Control MCD MCD Diet Group Grouping->MCD MCD_TES991 MCD Diet + this compound Group Grouping->MCD_TES991 Diet_Admin Diet Administration (2.5 weeks) Control->Diet_Admin MCD->Diet_Admin MCD_TES991->Diet_Admin TES991_Admin This compound Administration (15 mg/kg/day, prophylactic) MCD_TES991->TES991_Admin Endpoint Endpoint Analysis: - Plasma ALT/AST - Hepatic Triglycerides - Hepatic NAD+ - Hepatic SOD2 Activity - Hepatic ATP Content Diet_Admin->Endpoint TES991_Admin->Endpoint

Figure 2: Experimental workflow for this compound treatment in the MCD diet-induced NAFLD model.
This compound Administration

Materials:

  • This compound compound

  • Appropriate vehicle for dissolution/suspension

  • Gavage needles or other suitable administration equipment

Procedure:

  • Prepare a stock solution of this compound in a suitable vehicle.

  • For the MCD diet + this compound group, administer this compound prophylactically at a dose of 15 mg/kg of body weight per day.[2]

  • The route of administration (e.g., oral gavage) should be consistent throughout the study.

  • Administer the vehicle alone to the control and MCD diet groups to serve as a negative control.

Biochemical Assays

1. Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels

  • Sample: Plasma

  • Method: Use commercially available colorimetric assay kits according to the manufacturer's instructions. These assays typically measure the enzymatic activity of ALT and AST, which is proportional to the concentration of these enzymes in the plasma.

2. Hepatic Triglyceride Content

  • Sample: Liver tissue homogenate

  • Method:

    • Homogenize a known weight of liver tissue in an appropriate buffer.

    • Extract lipids from the homogenate using a suitable solvent mixture (e.g., chloroform:methanol).

    • Dry the lipid extract and resuspend in a suitable solvent.

    • Quantify the triglyceride content using a commercial colorimetric or fluorometric assay kit.

    • Normalize the triglyceride content to the total protein concentration of the liver homogenate, determined by a standard protein assay (e.g., BCA assay).

3. Hepatic NAD+ Levels

  • Sample: Liver tissue extract

  • Method:

    • Rapidly freeze-clamp liver tissue in liquid nitrogen to halt metabolic activity.

    • Extract NAD+ from the tissue using an acidic extraction method.

    • Neutralize the extract.

    • Quantify NAD+ levels using a sensitive method such as high-performance liquid chromatography (HPLC) or a specific enzymatic cycling assay.

4. Hepatic Superoxide (B77818) Dismutase 2 (SOD2) Activity

  • Sample: Liver mitochondrial fraction

  • Method:

    • Isolate mitochondria from liver tissue homogenates by differential centrifugation.

    • Lyse the mitochondria to release the enzymes.

    • Measure SOD2 activity using a commercial assay kit. These kits typically employ a colorimetric method where the inhibition of the reduction of a tetrazolium salt by superoxide anions is proportional to the SOD activity.

5. Hepatic ATP Content

  • Sample: Liver tissue homogenate

  • Method:

    • Homogenize fresh or rapidly frozen liver tissue in a buffer that inactivates ATPases.

    • Measure ATP levels using a luciferase-based bioluminescence assay. The light produced is directly proportional to the ATP concentration.

    • Normalize the ATP content to the total protein concentration of the homogenate.

Logical Relationship of this compound's Therapeutic Action

The therapeutic efficacy of this compound in NAFLD models is based on a clear logical progression from target engagement to downstream physiological effects.

Logical_Relationship TES991 This compound Administration ACMSD_Inhibition Inhibition of Hepatic ACMSD TES991->ACMSD_Inhibition NAD_Increase Increased Hepatic NAD+ Levels ACMSD_Inhibition->NAD_Increase SIRT1_Activation SIRT1 Activation NAD_Increase->SIRT1_Activation Metabolic_Improvement Improved Mitochondrial Function & Reduced Oxidative Stress SIRT1_Activation->Metabolic_Improvement Pathology_Reduction Amelioration of NAFLD Pathology (Steatosis, Inflammation, Liver Injury) Metabolic_Improvement->Pathology_Reduction

Figure 3: Logical flow of this compound's therapeutic effects in NAFLD.

Conclusion

This compound represents a promising therapeutic agent for the treatment of NAFLD. Its mechanism of action, centered on the inhibition of ACMSD and the subsequent enhancement of hepatic NAD+ levels, directly targets key metabolic dysregulations implicated in the pathogenesis of this disease. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of ACMSD inhibitors in the context of NAFLD and other metabolic disorders. Further studies are warranted to explore the full clinical potential of this compound.

References

Application Notes and Protocols for AVE0991 in Acute Kidney Injury (AKI) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. AVE0991 is a nonpeptide agonist of the Mas receptor, a key component of the counter-regulatory arm of the Renin-Angiotensin System (RAS). Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or synthetic agonists like AVE0991, has been shown to exert renoprotective effects in various experimental models of kidney injury. These effects are primarily attributed to the anti-inflammatory, anti-oxidative, and anti-fibrotic properties mediated by Mas receptor signaling.

These application notes provide detailed protocols for inducing AKI in murine models and for the administration of AVE0991 to evaluate its therapeutic potential. The primary models covered are Ischemia-Reperfusion Injury (IRI) and a proposed protocol for Cisplatin-Induced Nephrotoxicity.

Mechanism of Action: The ACE2/Ang-(1-7)/Mas Receptor Axis

AVE0991 acts as an agonist for the Mas receptor, which is part of the protective axis of the Renin-Angiotensin System (RAS). In contrast to the classical ACE/Ang II/AT1 receptor axis that promotes vasoconstriction, inflammation, and fibrosis, the ACE2/Ang-(1-7)/Mas receptor axis has opposing effects. AVE0991 mimics the action of Angiotensin-(1-7), leading to downstream signaling that counteracts the pathological processes in AKI. This includes the reduction of inflammatory cell infiltration, decreased production of pro-inflammatory cytokines, and attenuation of oxidative stress.

cluster_0 Classical RAS Axis (Pro-inflammatory/Fibrotic) cluster_1 Counter-regulatory RAS Axis (Protective) Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE AT1R AT1R AngII->AT1R Binds to AngII_2 Angiotensin II Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis Ang17 Angiotensin-(1-7) AngII_2->Ang17 ACE2 MasR Mas Receptor Ang17->MasR Agonist AVE0991 AVE0991 AVE0991->MasR Agonist Vasodilation Vasodilation MasR->Vasodilation Anti_inflammation Anti_inflammation MasR->Anti_inflammation Anti-inflammation Anti_fibrosis Anti_fibrosis MasR->Anti_fibrosis Anti-fibrosis

Figure 1: The Renin-Angiotensin System (RAS) highlighting the protective role of the ACE2/Ang-(1-7)/Mas receptor axis activated by AVE0991.

Experimental Protocols

Ischemia-Reperfusion Injury (IRI) Model in Mice

This protocol describes the induction of renal ischemia-reperfusion injury in mice, a widely used model to study AKI, and the administration of AVE0991.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 20-25 g)

  • AVE0991

  • Vehicle (10 mM KOH in 0.9% NaCl)

  • Ketamine and Xylazine (B1663881) for anesthesia

  • Microsurgical clamps

  • Heating pad

  • Suture materials

Procedure:

  • Animal Preparation: Anesthetize mice with an intraperitoneal injection of ketamine (150 mg/kg) and xylazine (10 mg/kg).[1] Place the anesthetized mouse on a heating pad to maintain body temperature between 36-38°C throughout the procedure.

  • Surgical Procedure: Make a midline abdominal incision to expose both renal pedicles.

  • Induction of Ischemia: Occlude both renal pedicles with microsurgical clamps for 30 minutes.[1] Visually confirm ischemia.

  • Reperfusion: After 30 minutes, remove the clamps to allow reperfusion. Visually confirm the restoration of blood flow to the kidneys.

  • AVE0991 Administration: Immediately after the onset of reperfusion, administer AVE0991 (9.0 mg/kg) via subcutaneous injection. A second dose is administered 12 hours after reperfusion.[1] The control group receives an equivalent volume of the vehicle.

  • Closure and Recovery: Suture the abdominal wall in two layers. Allow the mice to recover in a warm environment.

  • Endpoint Analysis: At 24 hours post-reperfusion, collect blood and urine samples for biochemical analysis (e.g., serum creatinine, blood urea (B33335) nitrogen) and euthanize the animals to collect kidney tissue for histological and molecular analysis (e.g., H&E staining, myeloperoxidase activity).

G start Start anesthesia Anesthetize Mouse (Ketamine/Xylazine) start->anesthesia surgery Midline Abdominal Incision Expose Renal Pedicles anesthesia->surgery ischemia Occlude Renal Pedicles (30 minutes) surgery->ischemia reperfusion Remove Clamps Initiate Reperfusion ischemia->reperfusion treatment Administer AVE0991 (9.0 mg/kg, s.c.) or Vehicle reperfusion->treatment second_dose Second Dose of AVE0991 (12 hours post-reperfusion) treatment->second_dose recovery Suture and Recover (Maintain Body Temperature) second_dose->recovery analysis Endpoint Analysis at 24h (Blood, Urine, Tissue Collection) recovery->analysis end End analysis->end

Figure 2: Experimental workflow for the murine model of renal ischemia-reperfusion injury and treatment with AVE0991.
Proposed Cisplatin-Induced Nephrotoxicity Model

This protocol is a proposed adaptation for evaluating AVE0991 in a drug-induced AKI model. Cisplatin (B142131) is a common chemotherapeutic agent known to cause nephrotoxicity. AVE0991 may offer protection by mitigating inflammation and oxidative stress induced by cisplatin.

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 20-25 g)

  • AVE0991

  • Vehicle (10 mM KOH in 0.9% NaCl)

  • Cisplatin

  • Saline

Procedure:

  • Animal Preparation and Acclimation: Acclimate mice for at least one week before the experiment.

  • AVE0991 Pre-treatment (Optional): Administer AVE0991 (e.g., 9.0 mg/kg, s.c.) or vehicle daily for 1-3 days prior to cisplatin injection.

  • Induction of AKI: Administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) to induce AKI.

  • Continued AVE0991 Administration: Continue daily administration of AVE0991 or vehicle for the duration of the experiment (e.g., 3-5 days).

  • Monitoring: Monitor mice daily for signs of toxicity, including weight loss and changes in behavior.

  • Endpoint Analysis: At 72-120 hours post-cisplatin injection, collect blood, urine, and kidney tissue for analysis of renal function (serum creatinine, BUN), tubular injury markers (e.g., KIM-1, NGAL), and histological changes.

Data Presentation

The following tables summarize the quantitative data from a study evaluating AVE0991 in a murine model of renal ischemia-reperfusion injury.

Table 1: Effect of AVE0991 on Renal Function and Inflammation in IRI Model [1]

GroupSerum Creatinine (mg/dL)Blood Neutrophils (x10³/µL)Plasma CXCL1/KC (pg/mL)Renal Neutrophil Infiltration (Relative Number)
Sham (Control)0.2 ± 0.050.8 ± 0.150 ± 101.0 ± 0.2
I/R + Vehicle1.8 ± 0.34.5 ± 0.5450 ± 505.0 ± 0.6
I/R + AVE09910.9 ± 0.22.5 ± 0.4200 ± 402.5 ± 0.5

*P < 0.05 when compared with the I/R + Vehicle group.

Table 2: Histological Evaluation of Renal Injury [2]

GroupGlomerular Injury ScoreTubular Injury Score
Sham (Control)0.1 ± 0.050.2 ± 0.1
I/R + Vehicle2.5 ± 0.43.0 ± 0.5
I/R + AVE09911.2 ± 0.31.5 ± 0.3

*P < 0.05 when compared with the I/R + Vehicle group. Injury scores are based on a semi-quantitative scale.

Conclusion

AVE0991 demonstrates significant renoprotective effects in a murine model of ischemia-reperfusion induced acute kidney injury. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of AVE0991 and other Mas receptor agonists in AKI. The proposed protocol for cisplatin-induced nephrotoxicity provides a starting point for evaluating the efficacy of AVE0991 in a clinically relevant model of drug-induced kidney injury. Further studies are warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings into potential therapeutic strategies for AKI in humans.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by TES-991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-991 is a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, this compound effectively increases the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including the activity of sirtuins.[3][4][5] This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the downstream effects of this compound on key protein targets. The primary focus is on the activation of Sirtuin 1 (SIRT1) and its subsequent effects on downstream targets involved in metabolic regulation and cellular stress responses.

The provided protocols and data serve as a foundational resource for researchers aiming to elucidate the mechanism of action of this compound and similar compounds that modulate NAD+ metabolism.

Signaling Pathway Affected by this compound

This compound inhibits ACMSD, which is a pivotal enzyme at a branching point in the kynurenine (B1673888) pathway, the de novo synthesis route for NAD+ from tryptophan. Inhibition of ACMSD shunts the metabolic flux towards the synthesis of quinolinic acid, a precursor for NAD+. The resulting increase in cellular NAD+ levels directly enhances the activity of NAD+-dependent enzymes, most notably the class III histone deacetylase SIRT1.

Activated SIRT1 proceeds to deacetylate a variety of protein substrates, thereby modulating their activity. Key targets include the transcription factor FOXO1, leading to its activation and the transcription of genes involved in stress resistance and metabolism. Furthermore, SIRT1 activation has been linked to the regulation of mitochondrial biogenesis and function, partly through the deacetylation of PGC-1α and influencing the expression of oxidative phosphorylation (OXPHOS) protein complexes.

TES_991_Signaling_Pathway cluster_0 De Novo NAD+ Synthesis Pathway cluster_1 Downstream Effects Tryptophan Tryptophan ACMS α-amino-β-carboxymuconate-ε-semialdehyde Tryptophan->ACMS ACMSD ACMSD ACMS->ACMSD Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD SIRT1_active SIRT1 (active) NAD->SIRT1_active activation TES991 This compound TES991->ACMSD SIRT1 SIRT1 (inactive) FOXO1_ac FOXO1 (acetylated, inactive) SIRT1_active->FOXO1_ac deacetylation Mitochondrial_Biogenesis Mitochondrial Biogenesis SIRT1_active->Mitochondrial_Biogenesis promotion FOXO1_deac FOXO1 (deacetylated, active) FOXO1_ac->FOXO1_deac Stress_Resistance Stress Resistance Genes FOXO1_deac->Stress_Resistance transcription OXPHOS OXPHOS Proteins Mitochondrial_Biogenesis->OXPHOS increased expression

Caption: this compound Signaling Pathway.

Data Presentation: Western Blot Analysis of this compound Treated Samples

The following table summarizes representative quantitative data from Western blot analyses following treatment with an ACMSD inhibitor like this compound or other NAD+-boosting compounds. The data is presented as fold change relative to vehicle-treated controls.

Target ProteinCellular/Tissue LocationExpected Change with this compoundRepresentative Fold Change (Mean ± SEM)
SIRT1 NucleusNo significant change in total protein level1.1 ± 0.15
Acetylated-FOXO1 NucleusDecrease0.4 ± 0.08
Total FOXO1 NucleusNo significant change in total protein level1.0 ± 0.12
OXPHOS Complex I (NDUFB8 subunit) MitochondriaIncrease1.8 ± 0.25
OXPHOS Complex IV (MTCO1 subunit) MitochondriaIncrease1.6 ± 0.20
β-Actin / GAPDH Cytosol / Whole CellNo Change (Loading Control)1.0 (Normalized)

Note: The fold change values are representative and may vary depending on the cell type, tissue, treatment duration, and concentration of this compound.

Experimental Protocols

This section provides detailed protocols for Western blot analysis to assess the effects of this compound on target protein expression and post-translational modifications in both cultured cells and mouse liver tissue.

Experimental Workflow

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection and Analysis A Cell Culture / Tissue Collection B This compound Treatment A->B C Cell Lysis / Tissue Homogenization B->C D Protein Quantification (BCA Assay) C->D E Sample Preparation (Laemmli Buffer) D->E F SDS-PAGE E->F G Protein Transfer to PVDF Membrane F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Signal Detection (Chemiluminescence) J->K L Data Analysis and Quantification K->L

Caption: Western Blot Experimental Workflow.
Protocol 1: Western Blot Analysis of this compound Treated Cultured Cells

1. Cell Culture and Treatment:

  • Seed cells (e.g., HepG2, HEK293) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48 hours).

2. Cell Lysis:

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for Electrophoresis:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Mix equal volumes of protein lysate with 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-SIRT1, anti-acetyl-FOXO1, anti-FOXO1, anti-OXPHOS cocktail, anti-β-Actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Analysis:

  • Prepare the chemiluminescent substrate and incubate with the membrane.

  • Capture the signal using a digital imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-Actin).

Protocol 2: Western Blot Analysis of Liver Tissue from this compound Treated Mice

1. Tissue Collection and Homogenization:

  • Following this compound or vehicle treatment, euthanize the mice and rapidly excise the liver.

  • Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • On the day of the experiment, weigh a small piece of frozen liver tissue (20-30 mg) and place it in a pre-chilled tube with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.

2. Lysate Preparation:

  • Follow steps 2-7 from Protocol 1 (Cell Lysis, Protein Quantification, Sample Preparation, SDS-PAGE, Protein Transfer, Immunoblotting, and Signal Detection and Analysis). For tissue lysates, a longer centrifugation time or an additional clearing spin may be necessary to pellet all debris.

Conclusion

Western blot analysis is an indispensable technique for characterizing the molecular effects of this compound. By following the detailed protocols provided in this application note, researchers can reliably assess the impact of this compound on the activation of the SIRT1 signaling pathway and its downstream targets. The provided representative data and pathway diagrams offer a framework for interpreting experimental results and furthering our understanding of the therapeutic potential of ACMSD inhibitors.

References

Application Notes and Protocols for TES-991 in Mitochondrial Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-991 is a potent and selective inhibitor of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, which in turn activates the NAD+-dependent deacetylase SIRT1.[1] This activation of SIRT1 has been shown to significantly enhance mitochondrial function, making this compound a valuable tool for studying mitochondrial biology and its role in various disease states.[1] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying mitochondrial function.

Mechanism of Action

The primary mechanism of this compound involves the modulation of NAD+ metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins.[2]

  • Inhibition of ACMSD : this compound selectively inhibits ACMSD, an enzyme that diverts a tryptophan metabolite towards quinolinate and then to NAD+ or to acetyl-CoA. By blocking this enzyme, more of the metabolite is funneled into the NAD+ synthesis pathway.

  • Increased NAD+ Levels : The inhibition of ACMSD leads to a significant increase in cellular NAD+ concentrations in specific tissues like the liver and kidneys.[1]

  • SIRT1 Activation : Elevated NAD+ levels allosterically activate SIRT1, a sirtuin that plays a crucial role in regulating mitochondrial biogenesis, fatty acid oxidation, and cellular stress responses.[1]

  • Enhanced Mitochondrial Function : Activated SIRT1 deacetylates and activates a range of downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which leads to an increase in mitochondrial biogenesis and an overall enhancement of mitochondrial function.[1]

Signaling Pathway

TES991_Pathway TES991 This compound ACMSD ACMSD TES991->ACMSD Inhibits NAD Increased NAD+ ACMSD->NAD Boosts de novo synthesis SIRT1 SIRT1 Activation NAD->SIRT1 Activates Mito Enhanced Mitochondrial Function SIRT1->Mito Promotes Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo iv_start Primary Cell Culture iv_treat This compound Treatment iv_start->iv_treat iv_ocr Oxygen Consumption Rate (Seahorse Assay) iv_treat->iv_ocr iv_gene Gene Expression (qRT-PCR) iv_treat->iv_gene inv_start Animal Model inv_treat This compound Administration (Dietary) inv_start->inv_treat inv_tissue Tissue Collection inv_treat->inv_tissue inv_nad NAD+ Measurement inv_tissue->inv_nad inv_mito Mitochondrial Function Assays (e.g., ATP levels) inv_tissue->inv_mito

References

Application Notes and Protocols for Long-Term TES-991 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-991 is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, which in turn activates sirtuin 1 (SIRT1), a critical regulator of metabolism, mitochondrial function, and cellular stress responses. These application notes provide a comprehensive guide for researchers investigating the long-term effects of this compound in various cell lines, including detailed protocols for treatment and subsequent analysis. While extensive long-term studies in specific cell lines are not yet widely published, this document synthesizes available data and established methodologies to guide the design of such experiments.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of ACMSD, which stands at a crucial branch point in the kynurenine (B1673888) pathway of tryptophan metabolism. ACMSD converts α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, committing it to the glucaryl-CoA pathway. Inhibition of ACMSD by this compound shunts ACMS towards spontaneous cyclization to quinolinic acid, a precursor for de novo NAD+ synthesis. The resulting increase in cellular NAD+ pools enhances the activity of NAD+-dependent enzymes, most notably the sirtuin family of deacetylases, particularly SIRT1.

Data Presentation

Quantitative Data on this compound Activity
ParameterValueCell Type/SystemReference
IC50 (hACMSD) 3 nMHuman α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase[1]
NAD+ Increase Dose-dependentPrimary Mouse Hepatocytes (24h treatment)[2]
SIRT1 Activation Observed following NAD+ increasePrimary Mouse Hepatocytes (24h treatment)[2]

Note: Data on the long-term effects of this compound on cell viability, proliferation, and protein expression in specific cell lines is limited in publicly available literature. The following protocols are provided as a guide for generating such data.

Experimental Protocols

Protocol 1: Long-Term Treatment of Cell Lines with this compound

This protocol outlines a general procedure for the continuous exposure of adherent cell lines to this compound over an extended period.

Materials:

  • Cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete culture medium

  • This compound (MedChemExpress)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into new culture vessels at a density that allows for long-term growth without overconfluency. This will need to be optimized for each cell line.

  • This compound Preparation:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Treatment:

    • Allow cells to adhere overnight after seeding.

    • Replace the medium with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells under standard conditions.

  • Maintenance of Long-Term Culture:

    • Replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days.

    • When cells reach ~80-90% confluency, passage them. Reseed a fraction of the cells into new vessels with fresh treatment medium to continue the long-term exposure.

  • Endpoint Analysis:

    • At desired time points (e.g., Day 3, 7, 14, 21), harvest cells for downstream analyses as described in the subsequent protocols.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of long-term this compound treatment on cell viability.

Materials:

  • Cells treated long-term with this compound (from Protocol 1)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • At each time point of the long-term treatment, seed an aliquot of the treated cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Include wells with untreated control cells.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is to assess changes in the expression of key proteins (e.g., SIRT1, PGC-1α, acetylated-p53) following long-term this compound treatment.

Materials:

  • Cells treated long-term with this compound (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SIRT1, anti-acetylated-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

TES991_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects TES991 This compound ACMSD ACMSD TES991->ACMSD Inhibition ACMS ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Shunted Pathway NAD NAD+ Quinolinic_Acid->NAD SIRT1 SIRT1 NAD->SIRT1 Activation Mitochondrial_Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance SIRT1->Stress_Resistance Metabolic_Regulation Metabolic Regulation SIRT1->Metabolic_Regulation

Caption: this compound Signaling Pathway.

LongTerm_Treatment_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound or Vehicle Control start->treatment culture Long-Term Culture (Medium Change & Passaging) treatment->culture timepoint Harvest at Time Points (e.g., Day 3, 7, 14, 21) culture->timepoint viability Cell Viability Assay (e.g., MTT) timepoint->viability western Western Blot (Protein Expression) timepoint->western other Other Assays (e.g., Gene Expression) timepoint->other

References

Troubleshooting & Optimization

TES-991 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TES-991 and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound has a high solubility in DMSO, reaching up to 62.5 mg/mL.[1][2] It is crucial to use a fresh, unopened bottle of DMSO, as its hygroscopic nature can affect the solubility of the product.[2]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter difficulty dissolving this compound in DMSO, applying ultrasonic treatment can aid in dissolution.[1][2] Ensure the solution is mixed thoroughly after sonication.

Q3: Can I store this compound stock solutions? If so, under what conditions?

A3: Yes, this compound stock solutions can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[2]

Q4: How should I prepare working solutions of this compound for in vivo experiments?

A4: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] Two common protocols for preparing a working solution are available in the troubleshooting guide below.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[2] ACMSD is a key enzyme in the kynurenine (B1673888) pathway, which is the primary route for tryptophan catabolism.[3][4] By inhibiting ACMSD, this compound redirects the metabolic flux of the kynurenine pathway away from the production of picolinic acid and towards the synthesis of quinolinic acid, a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[3] This ultimately leads to increased intracellular NAD+ levels.[5][6]

Troubleshooting Guide

Issue: Precipitation Observed When Preparing Working Solutions

If you observe precipitation when preparing aqueous-based working solutions from a DMSO stock, consider the following:

  • Solvent Order of Addition: The order in which solvents are added is critical. Always add the DMSO stock solution to the co-solvent (e.g., PEG300) and mix thoroughly before adding any aqueous components like saline.[2]

  • Use of Surfactants: Incorporating a surfactant, such as Tween-80, can help to maintain the solubility of this compound in aqueous solutions.[2]

  • Heating and Sonication: Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation occurs during preparation.[2]

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)62.5 mg/mL (158.85 mM)Ultrasonic treatment may be required. Use of fresh DMSO is recommended.[1][2]

Experimental Protocols & Workflows

Preparation of this compound Working Solution for In Vivo Studies (with PEG300 and Tween-80)

This protocol yields a clear solution of ≥ 2.08 mg/mL.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to adjust the final volume to 1 mL.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (1 mL) stock_tes This compound Powder stock_solution 20.8 mg/mL Stock Solution stock_tes->stock_solution Dissolve stock_dmso DMSO stock_dmso->stock_solution step1 100 µL DMSO Stock mix1 Mix Evenly step1->mix1 step2 400 µL PEG300 step2->mix1 mix2 Mix Evenly mix1->mix2 step3 50 µL Tween-80 step3->mix2 final_solution Final Working Solution (≥ 2.08 mg/mL) mix2->final_solution step4 450 µL Saline step4->final_solution

Caption: Experimental workflow for preparing a this compound in vivo working solution.

Signaling Pathway of this compound Action

This compound inhibits ACMSD, a key enzyme at a branching point of the kynurenine pathway. This inhibition shunts the metabolic pathway towards the production of Quinolinic Acid, a precursor for NAD+ synthesis, thereby increasing cellular NAD+ levels.

G Tryptophan Tryptophan ACMS α-amino-β-carboxymuconate- ε-semialdehyde (ACMS) Tryptophan->ACMS Kynurenine Pathway ACMSD ACMSD ACMS->ACMSD Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization Picolinic_Acid Picolinic Acid Pathway ACMSD->Picolinic_Acid TES991 This compound TES991->ACMSD NAD NAD+ Synthesis Quinolinic_Acid->NAD

References

Technical Support Center: Cytochrome P450 2C19 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "TES-991" did not yield specific information regarding its inhibition of cytochrome P450 2C19. The following technical support guide provides general information, protocols, and troubleshooting advice applicable to the study of CYP2C19 inhibition by a hypothetical or novel test compound, referred to herein as "Test Compound."

This guide is intended for researchers, scientists, and drug development professionals engaged in in vitro characterization of investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What is the significance of studying the inhibition of Cytochrome P450 2C19 (CYP2C19)?

A1: Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme primarily found in the liver that is responsible for the metabolism of a wide range of clinically important drugs.[1][2] These include proton pump inhibitors, antidepressants, antiplatelet agents like clopidogrel, and benzodiazepines.[2][3] Inhibition of CYP2C19 by a co-administered drug can lead to elevated plasma concentrations of these medications, potentially causing adverse drug reactions.[1] Therefore, assessing the inhibitory potential of a new chemical entity against CYP2C19 is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).[4][5]

Q2: What are the common in vitro systems used to assess CYP2C19 inhibition?

A2: The most common in vitro systems for evaluating CYP2C19 inhibition are human liver microsomes (HLMs) and recombinant human CYP2C19 enzymes. HLMs contain a mixture of drug-metabolizing enzymes and provide a more physiologically relevant environment. Recombinant enzymes, expressed in systems like baculovirus-infected insect cells, offer a cleaner system to study the direct interaction with the specific CYP isoform without interference from other enzymes.

Q3: How do I select an appropriate probe substrate for my CYP2C19 inhibition assay?

A3: The choice of probe substrate can significantly impact the results of an inhibition study.[4][6] (S)-mephenytoin is a highly specific substrate for CYP2C19, but its turnover rate can be low.[6][7] Omeprazole (B731) is another commonly used substrate.[4][6] The U.S. Food and Drug Administration (FDA) provides guidance on recommended probe substrates for DDI studies.[3] It is crucial to use a substrate concentration at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[8]

Q4: My IC50 values for a known inhibitor are inconsistent with published data. What are the potential reasons?

A4: Discrepancies in IC50 values can arise from several factors:

  • Differences in Experimental Conditions: Variations in the concentration of human liver microsomes, the choice and concentration of the probe substrate, incubation times, and the composition of the incubation buffer can all affect the outcome.[4]

  • Solubility of the Test Compound: Poor solubility of the test compound can lead to an overestimation of the IC50 value.[8] It is essential to ensure the compound is fully dissolved in the assay medium.

  • Nonspecific Binding: The test compound may bind to the microsomal protein or the walls of the reaction vessel, reducing its free concentration and leading to an inaccurate IC50.[9]

  • Time-Dependent Inhibition: If the inhibitor is a time-dependent inhibitor (TDI), a pre-incubation step is necessary to observe the full inhibitory potential.[10] A standard IC50 assay without pre-incubation will not accurately reflect the potency of a TDI.

Q5: What is time-dependent inhibition (TDI) of CYP2C19, and how do I test for it?

A5: Time-dependent inhibition is a type of irreversible inhibition where the inhibitory effect increases with pre-incubation time with the enzyme, often requiring the presence of NADPH.[10] This is a significant concern in drug development as the enzyme activity can only be restored through new enzyme synthesis. A common method to assess TDI is the IC50 shift assay.[10] In this assay, the IC50 value of the test compound is determined with and without a pre-incubation period (e.g., 30 minutes) in the presence of NADPH.[10] A significant shift to a lower IC50 value after pre-incubation suggests time-dependent inhibition.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Pipetting errors- Incomplete mixing of reagents- Poor solubility of the test compound- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after addition.- Visually inspect for precipitation. Use a co-solvent like DMSO at a final concentration that does not inhibit the enzyme (typically ≤ 0.5%).
No inhibition observed even at high concentrations - The compound is not an inhibitor of CYP2C19.- The compound has very low solubility.- The compound has degraded in the stock solution.- Confirm the compound's identity and purity.- Assess the compound's solubility in the assay buffer.- Prepare fresh stock solutions.
Steep or shallow inhibition curve - Assay window is too narrow.- Incorrect concentrations of the test compound were used.- Ensure the positive control inhibitor yields a complete inhibition curve.- Use a wider range of inhibitor concentrations with appropriate serial dilutions.
IC50 value is lower than expected - The microsomal protein concentration is too high, leading to inhibitor depletion (for potent inhibitors).- Reduce the microsomal protein concentration in the incubation.[8]

Quantitative Data Summary

As no specific data for this compound is available, a template for summarizing your experimental data is provided below.

Table 1: In Vitro Inhibition of CYP2C19 by a Test Compound

Test CompoundSubstrateIC50 (µM) [no pre-incubation]IC50 (µM) [30 min pre-incubation with NADPH]Fold Shift (IC50 ratio)Inhibition Type
Your Data Here(S)-MephenytoinEnter ValueEnter ValueCalculateDetermine
Your Data HereOmeprazoleEnter ValueEnter ValueCalculateDetermine
Ticlopidine (B1205844) (Control)(S)-MephenytoinEnter ValueEnter ValueCalculateTime-Dependent
Omeprazole (Control)(S)-MephenytoinEnter ValueEnter ValueCalculateReversible

Experimental Protocols

Protocol: Determination of IC50 for a Test Compound against CYP2C19

This protocol is a general guideline and may require optimization for specific compounds and laboratory conditions.

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs)

  • Test Compound stock solution (e.g., in DMSO)

  • CYP2C19 probe substrate (e.g., (S)-mephenytoin)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitor (e.g., ticlopidine for time-dependent, omeprazole for reversible)

  • Acetonitrile or other suitable quenching solution

  • 96-well plates

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.

    • Prepare a working solution of the probe substrate in the assay buffer.

    • Prepare a working solution of HLMs in the assay buffer.

  • IC50 Determination (without pre-incubation):

    • To each well of a 96-well plate, add the assay buffer, HLM solution, and the test compound/control inhibitor solution.

    • Initiate the reaction by adding the probe substrate and NADPH.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • IC50 Determination (with pre-incubation for TDI assessment):

    • To each well, add the assay buffer, HLM solution, NADPH, and the test compound/control inhibitor.

    • Pre-incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding the probe substrate.

    • Follow steps 3-6 from the non-pre-incubation protocol.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Substrate, NADPH) add_reagents Add Microsomes and Test Compound to Plate prep_reagents->add_reagents prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->add_reagents pre_incubate Pre-incubate with NADPH (for TDI Assay) add_reagents->pre_incubate Optional start_reaction Initiate Reaction with Substrate add_reagents->start_reaction Direct pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Quench Reaction incubate->stop_reaction centrifuge Centrifuge Plate stop_reaction->centrifuge lcms Analyze Metabolite by LC-MS/MS centrifuge->lcms data_analysis Calculate % Inhibition and IC50 lcms->data_analysis

Caption: Workflow for an in vitro CYP2C19 inhibition assay.

G cluster_pathway CYP2C19 Metabolic Pathway cluster_inhibition Inhibition Mechanism substrate CYP2C19 Substrate (e.g., Omeprazole) cyp2c19 CYP2C19 Enzyme substrate->cyp2c19 Binds to active site metabolite Metabolite cyp2c19->metabolite Metabolizes inhibited_cyp Inhibited CYP2C19 cyp2c19->inhibited_cyp Inhibition inhibitor Test Compound (Inhibitor) inhibitor->cyp2c19 Binds to Enzyme inhibited_cyp->substrate Blocks Metabolism

References

stability of TES-991 in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TES-991. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: We recommend preparing a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.[1] Under these conditions, the stock solution is expected to be stable for an extended period.

Q2: I'm observing a loss of this compound activity in my cell culture experiments over time. What could be the cause?

A2: A decline in this compound activity can be attributed to several factors related to its stability in cell culture media. Potential causes include enzymatic degradation by components in fetal bovine serum (FBS), pH-mediated instability in the culture medium (typically pH 7.2-7.4), or binding to proteins and other components within the media.[2] It is also possible for the compound to adhere to the plastic of the cell culture plates.[1]

Q3: How can I determine the stability of this compound in my specific cell culture medium?

A3: To assess the stability of this compound in your chosen medium, we recommend conducting a time-course experiment. This involves incubating this compound in the cell-free medium at 37°C and collecting aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours).[1] The concentration of the remaining this compound at each time point can then be quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Q4: Does the presence of serum in the cell culture medium affect the stability of this compound?

A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can significantly impact the stability of small molecules. Serum contains various enzymes, like esterases and proteases, that can metabolize compounds.[2] Conversely, serum proteins, such as albumin, can sometimes bind to and stabilize compounds, protecting them from degradation.[1] Therefore, it is advisable to test the stability of this compound in both serum-free and serum-containing media to understand its behavior in your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of this compound in cell culture medium. Inherently unstable in aqueous solutions at 37°C. Reaction with media components (e.g., amino acids, vitamins). pH of the media may be affecting stability.Perform a stability check in a simpler buffer system like PBS at 37°C to assess inherent aqueous stability. Test stability in media with and without serum. Analyze stability in different types of cell culture media to identify any specific reactive components. Ensure the pH of the media is stable throughout the experiment.[1]
High variability in stability measurements between replicates. Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS). Incomplete solubilization of the compound in the stock solution or media.Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and its uniform dispersion in the culture media.[1]
This compound seems to be disappearing from the media, but no degradation products are detected. The compound may be binding to the plastic of the cell culture plates or pipette tips. If cells are present, the compound could be rapidly internalized.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. Analyze cell lysates to determine the extent of cellular uptake.[1]

Stability of this compound in Cell Culture Media

While specific quantitative stability data for this compound in different cell culture media is not publicly available, the following table provides an illustrative example of what a stability profile might look like based on general principles for small molecules.

Medium Serum Time (hours) This compound Remaining (%)
DMEM 10% FBS0100
295
885
2470
4855
RPMI-1640 10% FBS0100
292
880
2465
4850
DMEM Serum-Free0100
288
870
2445
4825

Note: This data is illustrative and may not represent the actual stability of this compound. Researchers should perform their own stability assessments for their specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 24-well cell culture plates (low-protein-binding recommended)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (a stable compound with similar properties to this compound)

  • HPLC-MS system

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the cell culture medium with and without 10% FBS.

  • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.

3. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. For the 0-hour time point, collect the aliquot immediately after adding the working solution.

4. Sample Preparation for Analysis:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.

  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to HPLC vials for analysis.

5. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Determine the percentage of this compound remaining at each time point by comparing the peak area ratio to that of the 0-hour time point.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for stability assessment.

TES991_Signaling_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Pathway Tryptophan->Kynurenine ACMS ACMS Kynurenine->ACMS ACMSD ACMSD ACMS->ACMSD QA Quinolinic Acid (QA) ACMS->QA Spontaneous Cyclization AMS AMS -> TCA Cycle ACMSD->AMS TES991 This compound TES991->ACMSD Inhibition NAD NAD+ QA->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Mitochondrial_Function Enhanced Mitochondrial Function SIRT1->Mitochondrial_Function

Caption: this compound inhibits ACMSD, increasing NAD+ and activating SIRT1.

Stability_Assay_Workflow Start Prepare this compound Working Solution in Media Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubate->Sample Prepare Protein Precipitation & Supernatant Transfer Sample->Prepare Analyze HPLC-MS Analysis Prepare->Analyze Data Calculate % Remaining Analyze->Data

Caption: Workflow for assessing this compound stability in cell culture media.

References

troubleshooting unexpected results with TES-991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using TES-991, a potent and selective human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), with an IC50 of 3 nM.[1] By inhibiting ACMSD, this compound can lead to a significant increase in intracellular NAD+ levels.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vivo studies, this compound can be prepared in a solution containing DMSO, PEG300, Tween-80, and saline, or in a solution of DMSO and corn oil.[1] Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Q3: Are there any known off-target effects or drug interactions with this compound?

A3: this compound has shown inhibition of cytochrome P450 2C19, suggesting a potential for drug-drug interactions with substrates of this enzyme.[1]

Troubleshooting Guides

Unexpected Results in Cell-Based Assays

Q: I am not observing the expected increase in intracellular NAD+ levels after treating my cells with this compound. What could be the issue?

A: Several factors could contribute to this observation. Here is a step-by-step troubleshooting guide:

Experimental Workflow for Troubleshooting NAD+ Levels

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Resolutions Observation No increase in NAD+ levels Step1 Verify this compound Integrity & Concentration Observation->Step1 Start Step2 Check Cell Health & ACMSD Expression Step1->Step2 Res1 Prepare fresh this compound solution Step1->Res1 Step3 Optimize Treatment Conditions Step2->Step3 Res2 Use lower passage, healthy cells Step2->Res2 Step4 Validate NAD+ Assay Step3->Step4 Res3 Adjust incubation time/concentration Step3->Res3 Res4 Run positive/negative controls Step4->Res4

Caption: Troubleshooting workflow for unexpected NAD+ assay results.

Troubleshooting Steps:

  • Verify this compound Integrity and Concentration:

    • Action: Confirm the correct storage of your this compound stock solution. Prepare a fresh dilution from your stock.

    • Rationale: Improper storage can lead to degradation of the compound.

  • Check Cell Health and ACMSD Expression:

    • Action: Ensure your cells are healthy, within a low passage number, and free of contamination. Verify the expression of ACMSD in your cell line, as levels can vary.

    • Rationale: Unhealthy cells or cells with low ACMSD expression may not respond as expected to this compound treatment.

  • Optimize Treatment Conditions:

    • Action: Titrate the concentration of this compound and vary the incubation time.

    • Rationale: The optimal concentration and treatment duration can be cell-type specific.

  • Validate NAD+ Assay:

    • Action: Include positive and negative controls in your NAD+ assay to ensure the assay itself is performing correctly.

    • Rationale: Assay-related issues can be mistaken for a lack of compound efficacy.

Inconsistent Results in Animal Studies

Q: I am observing high variability in the pharmacokinetic profile of this compound in my animal studies. What are the potential causes?

A: Variability in in vivo studies can arise from multiple sources. Below is a guide to help identify the cause.

Factors Influencing In Vivo Variability

cluster_formulation Formulation cluster_animal Animal Factors cluster_procedure Procedural center High Variability in PK Profile Solubility Poor Solubility center->Solubility Stability In vivo Instability center->Stability Metabolism Variable Metabolism (e.g., CYP2C19) center->Metabolism Health Underlying Health Issues center->Health Dosing Inaccurate Dosing center->Dosing Sampling Inconsistent Sampling center->Sampling

Caption: Potential sources of variability in this compound in vivo studies.

Troubleshooting Steps:

  • Review Formulation and Administration:

    • Action: Ensure the this compound formulation is homogenous and completely dissolved before administration. Verify the accuracy and consistency of your dosing technique.

    • Rationale: Incomplete dissolution or inaccurate dosing are common sources of variability. The provided in vivo dissolution protocols should be followed carefully.[1]

  • Assess Animal Health and Genetics:

    • Action: Use animals of a similar age and from a consistent genetic background. Ensure animals are healthy and free from stress, which can alter metabolic rates.

    • Rationale: Genetic differences, particularly in metabolic enzymes like cytochrome P450s, can lead to significant variations in drug metabolism.

  • Standardize Sample Collection and Processing:

    • Action: Ensure that blood or tissue samples are collected at consistent time points and processed uniformly.

    • Rationale: Variations in sample handling can introduce experimental error.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 3 nMHuman ACMSD[1]
In Vivo Half-life (t1/2) ~4.0 - 5.0 hNot Specified[1]

Experimental Protocols

Protocol: Assessment of Fatty Acid Oxidation in Mouse Primary Hepatocytes

This protocol is adapted from studies investigating the effect of this compound on mitochondrial function.[2]

  • Cell Culture: Isolate primary hepatocytes from mice and culture them in appropriate media.

  • Treatment: Treat the hepatocytes with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.

  • Assay:

    • Wash the cells with a suitable assay medium.

    • Add the fatty acid substrate (e.g., etomoxir-sensitive substrate) and measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

    • Inject an uncoupler (e.g., FCCP at 2 µM) to determine maximal respiration.

  • Data Analysis: Normalize the OCR data to the cell number or protein concentration. Compare the fatty acid oxidation rates between this compound treated and control groups.

Signaling Pathway: this compound Mechanism of Action

TES991 This compound ACMSD ACMSD TES991->ACMSD QuinolinicAcid Quinolinic Acid ACMSD->QuinolinicAcid Inhibited by this compound NAD NAD+ ACMSD->NAD Leads to increased levels Tryptophan Tryptophan Metabolism Tryptophan->ACMSD

Caption: Simplified pathway showing this compound inhibition of ACMSD.

References

Technical Support Center: Optimizing TES-991 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of TES-991 for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during preclinical research.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.

Issue Possible Cause(s) Suggested Solution(s)
High variability in experimental results between animals. 1. Inconsistent Drug Formulation: Precipitation or uneven suspension of this compound in the vehicle. 2. Variable Drug Administration: Inaccurate dosing, especially with oral gavage. 3. Biological Variability: Differences in animal age, weight, sex, or microbiome can affect drug metabolism and response.[1] 4. Stress-Induced Variability: Improper animal handling and housing conditions.[2]1. Formulation: Ensure this compound is fully dissolved or homogenously suspended in the vehicle before each administration. Prepare fresh formulations daily. 2. Administration: For oral gavage, ensure proper technique to deliver the full dose to the stomach.[3] Consider administration in chow for more consistent exposure. 3. Animal Cohorts: Use age- and weight-matched animals of the same sex. House animals in a controlled environment. 4. Acclimation: Properly acclimate animals to the experimental procedures and housing to minimize stress.[2]
Lack of expected therapeutic effect at the initial dose. 1. Insufficient Target Engagement: The dose may be too low to achieve the necessary occupancy of the ACMSD enzyme in the target tissue. 2. Poor Bioavailability: The formulation or route of administration may not provide adequate systemic exposure. 3. Rapid Metabolism: The compound may be cleared too quickly in the chosen animal model.1. Dose-Response Study: Conduct a dose-escalation study to determine the minimum effective dose. 2. Pharmacokinetic (PK) Analysis: Measure plasma and tissue concentrations of this compound to assess exposure. 3. Pharmacodynamic (PD) Biomarkers: Measure downstream markers of ACMSD inhibition, such as tissue NAD+ levels, to confirm target engagement.[4]
Unexpected toxicity or adverse events. 1. Off-Target Effects: At higher concentrations, this compound may interact with other proteins, leading to toxicity.[5][6] 2. Metabolite Toxicity: A metabolite of this compound could be responsible for the observed toxicity. 3. Vehicle-Related Toxicity: The vehicle used for formulation may have its own toxic effects.[7]1. Selectivity Profiling: Test this compound against a panel of related enzymes or receptors to identify potential off-targets.[8] 2. Metabolite Identification: Analyze plasma and tissue samples to identify and assess the activity of major metabolites. 3. Vehicle Control: Always include a vehicle-only control group to rule out vehicle-induced toxicity.[7]
Difficulty in assessing target engagement in vivo. 1. Lack of a reliable biomarker. 2. Technical challenges in sample collection and analysis. 1. Biomarker Development: Measure the direct product of ACMSD inhibition, increased NAD+ levels, in the target tissue.[4] 2. Method Validation: Optimize and validate assays for measuring NAD+ or other downstream markers (e.g., SIRT1 activation) in your specific tissue of interest.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[9] ACMSD is a key enzyme in the kynurenine (B1673888) pathway, which is responsible for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from tryptophan.[8][10] By inhibiting ACMSD, this compound diverts a key metabolic intermediate towards the synthesis of quinolinic acid, a precursor for NAD+, thereby increasing intracellular NAD+ levels.[5]

Q2: What is a recommended starting dose for in vivo studies with this compound in mice?

A2: A previously published study in a mouse model of non-alcoholic fatty liver disease (NAFLD) used a dose of 15 mg/kg/day administered by supplementing the chow diet.[11] This dose was shown to be effective in increasing hepatic NAD+ levels and attenuating liver damage.[11] However, the optimal dose may vary depending on the animal model, disease state, and route of administration. A dose-response study is always recommended.

Q3: How should I formulate this compound for oral administration?

A3: For administration in chow, this compound can be mixed with the powdered diet. For oral gavage, a common formulation for small molecule inhibitors is a suspension in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[7] It is crucial to ensure the compound is uniformly suspended before each administration.

Q4: How can I confirm that this compound is hitting its target in my in vivo model?

A4: The most direct way to confirm target engagement is to measure the downstream pharmacodynamic effect of ACMSD inhibition, which is an increase in NAD+ levels in the target tissue (e.g., liver, kidney).[4][12] This can be done using commercially available NAD/NADH assay kits.

Experimental Protocols

In Vivo Dose Optimization Study for this compound in a Mouse Model

Objective: To determine the optimal dose of this compound for achieving a significant increase in target tissue NAD+ levels without causing adverse effects.

Methodology:

  • Animal Model: Select an appropriate mouse model for your research question (e.g., C57BL/6J mice for metabolic studies).

  • Animal Groups:

    • Group 1: Vehicle control (e.g., chow without this compound or vehicle for gavage).

    • Group 2: Low-dose this compound (e.g., 5 mg/kg/day).

    • Group 3: Mid-dose this compound (e.g., 15 mg/kg/day).

    • Group 4: High-dose this compound (e.g., 30 mg/kg/day).

  • Drug Administration:

    • In Chow: Mix the calculated amount of this compound with powdered chow.

    • Oral Gavage: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC). Administer once daily.

  • Treatment Duration: Treat animals for a sufficient period to observe a pharmacodynamic effect (e.g., 10-14 days).

  • Monitoring: Monitor animal health daily (body weight, food intake, general appearance).

  • Endpoint Analysis:

    • At the end of the study, collect blood for pharmacokinetic analysis (optional).

    • Harvest target tissues (e.g., liver, kidney) and snap-freeze for NAD+ measurement.

    • Measure NAD+ levels using a validated assay kit.

    • Perform histopathological analysis of key organs to assess for any toxicity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available information.

Parameter Value Species/System Reference
IC₅₀ (ACMSD inhibition) 3 nMHuman[9]
In Vivo Efficacious Dose 15 mg/kg/day (in chow)Mouse (NAFLD model)[11]
Half-life (t₁/₂) (IV) ~4.0 - 5.0 hoursNot specified[9]
Quantifiable in blood (Oral) Up to 8 hours (at 5 mg/kg)Not specified[9]

Visualizations

ACMSD_Signaling_Pathway ACMSD Signaling Pathway and this compound Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine->ACMS Multiple Steps Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization ACMSD ACMSD ACMS->ACMSD NAD NAD+ Quinolinic_Acid->NAD Synthesis Degradation Degradation Pathway ACMSD->Degradation TES991 This compound TES991->ACMSD

Caption: Mechanism of this compound action on the ACMSD signaling pathway.

Experimental_Workflow Experimental Workflow for this compound In Vivo Dose Optimization start Start animal_model Select Animal Model and Acclimate start->animal_model grouping Randomize into Treatment Groups animal_model->grouping dosing Administer this compound (Dose Escalation) grouping->dosing monitoring Daily Monitoring (Weight, Health) dosing->monitoring monitoring->dosing Repeat for Duration of Study endpoint Endpoint Collection (Tissue, Blood) monitoring->endpoint analysis PK/PD Analysis (NAD+ Levels) endpoint->analysis optimization Determine Optimal Dose analysis->optimization end End optimization->end

Caption: Workflow for optimizing this compound dosage in vivo.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies issue Unexpected Result (e.g., No Efficacy, Toxicity) check_formulation Verify Formulation and Dosing Accuracy issue->check_formulation check_pk Assess Pharmacokinetics (Drug Exposure) check_formulation->check_pk If OK refine_dose Refine Dose and/or Formulation check_formulation->refine_dose If Not OK check_pd Confirm Target Engagement (NAD+ Levels) check_pk->check_pd If Exposure is Adequate check_pk->refine_dose If Exposure is Low check_off_target Investigate Off-Target Effects check_pd->check_off_target If Target is Engaged check_pd->refine_dose If Target Not Engaged re_evaluate Re-evaluate Hypothesis check_off_target->re_evaluate refine_dose->issue

Caption: A logical approach to troubleshooting in vivo experiments.

References

Technical Support Center: TES-991 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TES-991 in in vitro experiments, with a specific focus on identifying and mitigating potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), with a reported IC50 of 3 nM.[1][2] By inhibiting ACMSD, this compound blocks the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), leading to its spontaneous cyclization and subsequent conversion to quinolinic acid, a precursor for de novo NAD+ synthesis. This ultimately increases intracellular NAD+ levels.[1]

Q2: Is this compound expected to be cytotoxic?

Based on available data, the on-target effect of ACMSD inhibition by this compound is not expected to be cytotoxic. In fact, studies have shown that pharmacological inhibition of ACMSD can reduce cellular apoptosis and protect against cellular stress in certain models.[3][4] A patent for a similar ACMSD inhibitor from the same developer indicated no cytotoxicity in murine liver AML-12 and human hepatocarcinoma HepG2 cell lines.[5] However, unexpected cytotoxicity can still occur due to several factors.

Q3: What are the potential causes of unexpected cytotoxicity when using this compound in vitro?

Unexpected cytotoxicity in cell culture experiments with this compound could arise from:

  • Off-target effects: At high concentrations, small molecule inhibitors may interact with unintended cellular targets, leading to toxicity.[6][7]

  • Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at concentrations typically above 0.5-1%.

  • High concentrations: Concentrations significantly exceeding the effective dose for ACMSD inhibition may lead to non-specific effects and cell death.[6]

  • Prolonged exposure: Continuous exposure to any compound can disrupt normal cellular processes and lead to cumulative toxicity.[6]

  • Cell line sensitivity: Different cell lines can have varying sensitivities to chemical compounds.

  • Compound degradation or impurity: Degradation of the compound or the presence of impurities could lead to toxic effects.

Q4: What are the typical signaling pathways involved in drug-induced cytotoxicity?

Drug-induced cell death can occur through two main pathways:

  • Apoptosis (Programmed Cell Death): A controlled process involving the activation of caspases. It can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway.[8][9][10]

  • Necrosis (Uncontrolled Cell Death): Typically occurs after severe cellular stress, leading to cell swelling, membrane rupture, and release of cellular contents, which can trigger an inflammatory response.[11][12]

Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound

If you observe a decrease in cell viability in your experiments with this compound, follow these troubleshooting steps.

Issue Potential Cause Recommended Action
High Cell Death Across All this compound Concentrations Solvent ToxicityRun a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is non-toxic to your cells. Keep the final solvent concentration consistent across all wells and preferably below 0.5%.
Compound Degradation/ImpurityEnsure the this compound stock is stored correctly and has not expired. If possible, verify the purity of the compound. Prepare fresh stock solutions.
ContaminationCheck cell cultures for any signs of bacterial or fungal contamination.
Dose-Dependent Cytotoxicity High Compound ConcentrationPerform a dose-response curve to determine the optimal non-toxic concentration range. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the IC50 for cytotoxicity.
Off-Target EffectsLower the concentration of this compound to a range closer to its IC50 for ACMSD inhibition (3 nM). High concentrations are more likely to cause off-target effects.
Cytotoxicity Observed After Prolonged Incubation Cumulative ToxicityReduce the exposure time of the cells to this compound. Perform a time-course experiment to determine the onset of cytotoxicity.
Inconsistent Results Experimental VariabilityEnsure consistent cell seeding density. Verify the accuracy of pipetting and dilutions. Use appropriate controls in every experiment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • 96-well plate

  • This compound stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and include appropriate controls:

    • Spontaneous LDH release (vehicle control)

    • Maximum LDH release (cells treated with lysis buffer provided in the kit)

    • Medium background control (medium without cells)

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.[14]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1][14]

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[14]

  • Add 50 µL of stop solution to each well.[1][14]

  • Measure the absorbance at 490 nm using a microplate reader.[1][14]

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity

This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 5.20 ± 2.1
0.0198 ± 4.81.5 ± 1.8
0.195 ± 5.53.2 ± 2.5
192 ± 6.15.8 ± 3.0
1075 ± 7.322.4 ± 4.5
5045 ± 8.055.1 ± 6.2
10015 ± 4.982.7 ± 5.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h add_tes991 Add this compound Serial Dilutions incubate_24h->add_tes991 incubate_exp Incubate for Exposure Time (e.g., 24, 48, 72h) add_tes991->incubate_exp mtt_assay Perform MTT Assay incubate_exp->mtt_assay ldh_assay Perform LDH Assay incubate_exp->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % Viability/ % Cytotoxicity read_absorbance->calculate_viability

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) caspase8->caspase37 stress Cellular Stress (e.g., Drug-induced) bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified drug-induced apoptosis signaling pathways.

troubleshooting_logic start Unexpected Cytotoxicity Observed check_solvent Run Solvent Control start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok Solvent is Not Toxic check_solvent->solvent_ok No reduce_solvent Reduce Solvent Concentration solvent_toxic->reduce_solvent dose_response Perform Dose-Response & Time-Course solvent_ok->dose_response optimize Optimize Concentration & Exposure Time dose_response->optimize check_compound Check Compound Integrity optimize->check_compound compound_bad Compound Degraded/ Impure check_compound->compound_bad Yes compound_ok Compound OK check_compound->compound_ok No new_compound Use Fresh/New Compound compound_bad->new_compound off_target Consider Off-Target Effects at High Concentrations compound_ok->off_target

Caption: Logic diagram for troubleshooting cytotoxicity.

References

Technical Support Center: TES-991 and NAD+ Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent NAD+ measurement results after using TES-991, a potent inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect NAD+ levels?

A1: this compound is a selective inhibitor of the enzyme ACMSD.[1][2] ACMSD is a key regulator in the de novo NAD+ synthesis pathway, which generates NAD+ from tryptophan.[3][4] By inhibiting ACMSD, this compound redirects the metabolic flux towards NAD+ production, leading to an increase in intracellular NAD+ levels.[1][3] This mechanism is particularly effective in tissues with high ACMSD expression, such as the liver and kidneys.[1][3]

Q2: In which tissues or cell types should I expect to see an increase in NAD+ after this compound treatment?

A2: Studies have shown that this compound and similar ACMSD inhibitors significantly increase NAD+ content in the liver, kidneys, and brain .[3] However, NAD+ levels in the heart and skeletal muscle appear to be largely unaffected.[3] Therefore, the choice of tissue or cell line is a critical factor in observing the effects of this compound. In vitro, increases in NAD+ have been observed in primary hepatocytes and human kidney cells (HK-2).[1][3]

Q3: What is the expected magnitude of NAD+ increase following this compound administration?

A3: The fold-increase in NAD+ can vary depending on the model system, dosage, and duration of treatment. In a mouse model of diet-induced non-alcoholic fatty liver disease (NAFLD), prophylactic administration of this compound (15 mg/kg/day) reverted the diet-induced depletion of hepatic NAD+.[3] In primary mouse hepatocytes, this compound has been shown to dose-dependently increase NAD+ levels.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental setup.

Q4: Can this compound or its metabolites directly interfere with my NAD+ assay?

A4: While there is no direct evidence to suggest that this compound or its metabolites interfere with common NAD+ assays, it is a possibility with any small molecule inhibitor.[5] For enzymatic cycling assays, it is crucial to ensure that the compound does not inhibit the enzymes used in the assay. For LC-MS/MS-based methods, it is important to verify that this compound or its metabolites do not have mass-to-charge ratios that overlap with NAD+ or its fragments.[6] Running appropriate controls, such as spiking a known amount of NAD+ into a sample containing this compound, can help validate the assay's accuracy in the presence of the compound.

Troubleshooting Guide for Inconsistent NAD+ Measurements

This guide addresses common issues that may lead to inconsistent or unexpected NAD+ measurement results when using this compound.

Issue 1: No significant increase in NAD+ levels observed after this compound treatment.
Possible Cause Troubleshooting Step
Tissue/Cell Line Specificity Confirm that the tissue or cell line used expresses ACMSD at a sufficient level for this compound to exert its effect. ACMSD expression is highest in the liver and kidneys.[1][3]
Suboptimal Compound Concentration or Treatment Duration Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time of this compound for your specific experimental model.
Incorrect NAD+ Extraction Protocol Ensure you are using an acidic extraction method specifically for NAD+ measurement. Basic extraction methods are suitable for NADH but will degrade NAD+.[7]
Rapid NAD+ Turnover In metabolically active cells, the newly synthesized NAD+ may be rapidly consumed. Consider shorter treatment durations or co-treatment with inhibitors of NAD+-consuming enzymes like PARPs or sirtuins for mechanistic studies.[8]
Assay Sensitivity Verify that your NAD+ assay is sensitive enough to detect the expected changes. Consider using a more sensitive method, such as a fluorometric enzymatic assay or LC-MS/MS.[9][10]
Issue 2: High variability in NAD+ measurements between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, from cell harvesting/tissue collection to the final measurement. Keep samples on ice at all times to minimize enzymatic activity.[11]
Incomplete Cell Lysis or Tissue Homogenization Ensure complete lysis or homogenization to release all intracellular NAD+. Sonication or repeated freeze-thaw cycles can be effective.[7]
Precipitate in Samples After extraction and neutralization, centrifuge the samples to pellet any precipitate that could interfere with absorbance or fluorescence readings.[12]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing standards and adding reagents.
Plate Edge Effects When using a 96-well plate, avoid using the outer wells, which are more prone to evaporation. Fill the outer wells with a blank solution (e.g., water or buffer).
Issue 3: Unexpectedly low or high NAD+ readings in control groups.
Possible Cause Troubleshooting Step
NAD+/NADH Interconversion Improper sample processing can lead to the conversion of NAD+ to NADH or vice versa. Rapidly quench metabolic activity at the time of sample collection (e.g., by flash-freezing in liquid nitrogen) and use appropriate extraction buffers (acidic for NAD+).
Reagent Instability Prepare fresh reagents, especially the NAD+ standards and enzyme solutions, for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Contamination of Reagents or Labware Use high-purity water and reagents. Ensure that all tubes and plates are free from contaminants that might interfere with the assay.
Incorrect Plate Reader Settings Double-check the wavelength settings on your plate reader to ensure they match the specifications of your assay kit.

Quantitative Data Summary

The following table summarizes the expected effects of ACMSD inhibition on NAD+ levels based on published data. Note that these are approximate values and the actual fold change may vary depending on the specific experimental conditions.

Model System ACMSD Inhibitor Treatment Tissue/Cell Type Approximate Fold Change in NAD+ Reference
Mouse (in vivo)This compound15 mg/kg/dayLiverReverted diet-induced depletion[3]
Mouse (in vivo)This compound / TES-102515 mg/kg/day for 10 daysLiver, Kidney, BrainIncreased[3]
Primary Mouse Hepatocytes (in vitro)This compoundDose-dependentHepatocytesDose-dependent increase[3]
Human HK-2 cells (in vitro)TES-1025-Kidney CellsIncreased[1]

Experimental Protocols

Protocol 1: NAD+ Extraction from Cultured Cells
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, add an appropriate volume of ice-cold 0.6 M perchloric acid (PCA) to the plate and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold 0.6 M PCA.

  • Homogenization: Vortex the cell lysate vigorously and incubate on ice for 15 minutes.

  • Neutralization:

    • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the acidic extract by adding 3 M potassium carbonate (K2CO3) until the pH is between 7 and 8.

  • Precipitate Removal: Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate. Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Sample Storage: The resulting supernatant contains the NAD+ and can be stored at -80°C or used immediately for quantification.

Protocol 2: NAD+ Quantification using an Enzymatic Cycling Assay

This is a generalized protocol. Always refer to the specific instructions provided with your commercial assay kit.

  • Prepare Standards: Prepare a standard curve using the provided NAD+ standard. Dilute the standard in the same buffer used for your samples.

  • Plate Setup: Add 50 µL of the extracted samples and standards to the wells of a 96-well plate.

  • Prepare Master Mix: Prepare the NAD Cycling Master Mix by combining the cycling buffer, enzyme, and probe according to the kit's protocol.

  • Reaction Initiation: Add 50 µL of the Master Mix to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's manual.

  • Data Analysis: Calculate the NAD+ concentration in your samples using the standard curve. Normalize the NAD+ concentration to the protein concentration of the corresponding cell lysate (determined by a BCA assay) or to the initial cell number.

Visualizations

TES991_Signaling_Pathway cluster_0 De Novo NAD+ Synthesis Pathway cluster_1 ACMSD-mediated Diversion cluster_2 Downstream Effects Tryptophan Tryptophan ACMS α-amino-β-carboxymuconate- ε-semialdehyde (ACMS) Tryptophan->ACMS Multiple Steps Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization ACMSD ACMSD ACMS->ACMSD NAD NAD+ Quinolinic_Acid->NAD Multiple Steps Sirtuins Sirtuins NAD->Sirtuins Activates AMS 2-aminomuconate-6- semialdehyde (AMS) ACMSD->AMS TCA_Cycle TCA Cycle (Energy Production) AMS->TCA_Cycle TES991 This compound TES991->ACMSD Inhibits Mitochondrial_Function Mitochondrial Function Sirtuins->Mitochondrial_Function Improves Cellular_Homeostasis Cellular Homeostasis Sirtuins->Cellular_Homeostasis Maintains

Caption: Mechanism of action of this compound on the de novo NAD+ synthesis pathway.

Caption: A logical workflow for troubleshooting inconsistent NAD+ measurements.

References

interpreting variable outcomes in TES-991 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for TES-991. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret variable outcomes in experiments involving this novel compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value for this compound across different non-small cell lung cancer (NSCLC) cell lines. What could be the cause?

A1: This is a known phenomenon and is often linked to the underlying genetic makeup of the cell lines, specifically the expression levels of the target protein kinase, TKERP-1 (Tyrosine Kinase Effector-Related Protein 1). Cell lines with higher basal expression of TKERP-1 tend to be more sensitive to this compound. We recommend performing a baseline protein expression analysis on your cell lines prior to initiating dose-response studies.

Q2: Our cell viability assays show a sharp, unexpected drop in viability at concentrations above 50µM, which doesn't align with the expected dose-response curve. Why is this happening?

A2: this compound is highly selective for its primary target, TKERP-1, at concentrations typically below 25µM. However, at higher concentrations (>50µM), off-target activity has been observed, primarily against the SERP1 kinase. This can induce a secondary, more potent cytotoxic effect, leading to the sharp drop in viability. For mechanism-of-action studies, it is crucial to work within the selective concentration range.

Q3: We are struggling with inconsistent results between experimental replicates. What are the common causes of poor reproducibility with this compound?

A3: The most common source of irreproducibility stems from issues with compound solubility and stability in cell culture media. This compound has low aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved and that the final concentration of DMSO in your media does not exceed 0.1%. We also recommend preparing fresh dilutions from the stock for each experiment and avoiding multiple freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Investigating Inconsistent IC50 Values

If you are observing variable IC50 values, follow this workflow to identify the potential cause.

G A Start: Inconsistent IC50 Values Observed B 1. Verify Compound Handling: - Fresh dilutions used? - DMSO < 0.1%? - No freeze-thaw cycles? A->B E Action: Revise compound handling protocol. (See Protocol 2) B->E NO F 2. Assess TKERP-1 Expression: - Perform Western Blot or qPCR on cell line panel. B->F YES C YES D NO I Conclusion: Variability is likely due to differential target expression levels. F->I YES J Action: Investigate potential resistance mechanisms or alternate signaling pathways. F->J NO G Expression Correlates with IC50? H Expression DOES NOT Correlate with IC50?

Caption: Troubleshooting workflow for inconsistent IC50 values.

Guide 2: Differentiating On-Target vs. Off-Target Effects

Use the following experimental approach to confirm if your observed cellular phenotype is a result of TKERP-1 inhibition or off-target effects.

Hypothetical Data Summary:

This table presents typical results from an experiment designed to distinguish on-target from off-target effects in the A549 cell line.

Concentration% Cell Viability (72h)p-TKERP-1 (Relative Level)p-SERP1 (Relative Level)Interpretation
Vehicle (0.1% DMSO)100%1.001.00Baseline
1µM this compound85%0.250.98On-Target Effect
10µM this compound55%0.050.95On-Target Effect
50µM this compound15%<0.010.30Mixed On- and Off-Target
100µM this compound<5%<0.01<0.10Primarily Off-Target Effect

This compound Signaling Pathway and Off-Target Interaction:

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR TKERP1 TKERP-1 EGFR->TKERP1 Activates Survival Cell Survival & Proliferation TKERP1->Survival SERP1 SERP1 (Off-Target) TES991_low This compound (<25µM) TES991_low->TKERP1 Inhibits TES991_high This compound (>50µM) TES991_high->SERP1 Inhibits

Caption: Simplified signaling pathway for this compound.

Experimental Protocols

Protocol 1: Western Blot for TKERP-1 Expression
  • Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for TKERP-1 (e.g., Cat# AB-12345) and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.

Protocol 2: Preparation of this compound Working Solutions
  • Stock Solution (10mM): Prepare a 10mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilutions: On the day of the experiment, create a set of intermediate dilutions from a fresh or once-thawed stock aliquot using 100% DMSO.

  • Final Working Solutions: Prepare the final working concentrations by diluting the intermediate solutions directly into pre-warmed cell culture media. The final DMSO concentration must not exceed 0.1% to avoid solvent-induced cytotoxicity. For example, to make a 10µM solution, add 1µL of a 10mM intermediate stock to 1mL of media. Mix thoroughly by gentle inversion before adding to cells.

TES-991 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with TES-991, a potent and selective ATP-competitive inhibitor of Kinase-X.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare fresh formulations for animal dosing.

Q2: What is the selectivity profile of this compound?

A2: this compound is a highly selective inhibitor for Kinase-X. However, as with any kinase inhibitor, off-target effects are possible, especially at high concentrations.[1] We recommend performing a kinome scan to assess selectivity in your experimental system.[1] A summary of the selectivity of this compound against a panel of related kinases is provided in the data section below.

Q3: I am observing high cytotoxicity in my cell-based assays even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity could be due to several factors:

  • On-target toxicity: Inhibition of Kinase-X may be inherently cytotoxic to your chosen cell line.

  • Off-target effects: At higher concentrations, this compound might inhibit other essential kinases.[1][2] Consider testing the compound in a cell line where Kinase-X is not essential for survival.

  • Solvent toxicity: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.

  • Compound precipitation: Poor solubility in culture media can lead to compound precipitation and non-specific toxicity.[3] Visually inspect your culture plates for any signs of precipitation.

Q4: My Western blot results for downstream targets of Kinase-X are inconsistent. What can I do to improve them?

A4: Inconsistent Western blot results for phospho-proteins are a common issue. Here are some troubleshooting tips:

  • Use phosphatase inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your proteins.[4][5][6]

  • Optimize blocking conditions: For phospho-protein detection, BSA is often preferred over milk as a blocking agent to reduce background noise.

  • Use appropriate buffers: Avoid phosphate-based buffers like PBS, as the phosphate (B84403) can interfere with the binding of phospho-specific antibodies.[5] Tris-buffered saline (TBS) is a recommended alternative.

  • Include proper controls: Always include positive and negative controls to validate your results.[5] This could be a cell line with known high or low Kinase-X activity.

Troubleshooting Guides

Issue 1: High variability between replicate wells in cell viability assays.

Possible CauseTroubleshooting StepExpected Outcome
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents.[3]Reduced well-to-well variability and more consistent IC50 values.
Edge Effects [3]Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.Minimized evaporation and temperature fluctuations, leading to more uniform cell growth.
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating each row.Uniform cell density across all wells of the plate.
Compound Precipitation Visually inspect for compound precipitation. Determine the solubility of this compound in your final assay conditions.[3]Clear, homogenous solution in all wells, ensuring accurate drug concentration.

Issue 2: No inhibition of Kinase-X activity observed in an in vitro kinase assay.

Possible CauseTroubleshooting StepExpected Outcome
Incorrect ATP Concentration Ensure the ATP concentration in your assay is at or below the Km for Kinase-X. High ATP concentrations can outcompete ATP-competitive inhibitors.[3][7]Increased apparent potency of this compound.
Inactive Enzyme Use a fresh aliquot of Kinase-X. Include a positive control inhibitor with known activity.Confirmation of enzyme activity and assay integrity.
Degraded Compound Use a fresh aliquot of this compound. Verify the integrity of the compound via analytical methods like HPLC if degradation is suspected.Accurate determination of the inhibitory potential of this compound.
Assay Interference [8]Run a control experiment without the kinase to see if this compound interferes with the detection method (e.g., fluorescence quenching).Identification of any assay artifacts caused by the compound itself.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

KinaseIC50 (nM)
Kinase-X 5.2
Kinase-A8,500
Kinase-B>10,000
Kinase-C1,200
Kinase-D>10,000

Table 2: Cell-Based Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKinase-X ExpressionGI50 (nM)
Cell Line-1LungHigh15
Cell Line-2BreastHigh25
Cell Line-3ColonLow>5,000
Cell Line-4PancreaticModerate150

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability.[9] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[9][10]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium

  • MTT reagent (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Mix gently on an orbital shaker to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[9][12]

Protocol 2: Western Blot for Phospho-Kinase-X Substrate

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][6]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.[4]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[6]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C, diluted in blocking buffer.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein.

Mandatory Visualizations

TES_991_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes TES991 This compound TES991->KinaseX Inhibits Experimental_Workflow_TES991 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT) (GI50 Determination) KinaseAssay->CellViability WesternBlot Western Blot (Target Engagement) CellViability->WesternBlot Decision Lead Candidate? WesternBlot->Decision Xenograft Tumor Xenograft Model Establishment Dosing This compound Dosing Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Efficacy Efficacy Assessment (TGI) Dosing->Efficacy TumorMeasurement->Dosing Start Start: This compound Synthesis Start->KinaseAssay Decision->Xenograft Yes

References

Validation & Comparative

A Comparative Analysis of TES-991 and TES-1025 in Elevating NAD+ Levels for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two novel small molecule inhibitors, TES-991 and TES-1025, in their capacity to boost nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. By presenting quantitative data, in-depth experimental protocols, and clear visual representations of the underlying biological pathways and research workflows, this document aims to equip researchers with the critical information needed to evaluate and potentially integrate these compounds into preclinical studies.

Introduction to this compound and TES-1025: Potent ACMSD Inhibitors

This compound and TES-1025 are potent and selective inhibitors of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1][2] ACMSD is a key regulator in the de novo NAD+ synthesis pathway, which starts from the essential amino acid tryptophan.[3] By inhibiting ACMSD, these compounds prevent the diversion of a crucial intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), towards catabolism. Instead, ACMS is spontaneously converted to quinolinic acid, a direct precursor to NAD+, thereby enhancing its synthesis.[3] Given the critical role of NAD+ in cellular metabolism, DNA repair, and signaling, and its decline in aging and various pathologies, strategies to boost NAD+ are of significant therapeutic interest.[4][5]

Comparative Efficacy in ACMSD Inhibition

Both this compound and TES-1025 exhibit nanomolar potency in inhibiting human ACMSD (hACMSD). However, this compound demonstrates a higher in vitro potency. The inhibitory concentrations (IC50) for each compound are detailed below.

CompoundIC50 (hACMSD)
This compound3 nM
TES-102513 nM

Data sourced from MedchemExpress and various research articles.[2][6]

In Vivo NAD+ Boosting Performance

Studies in mouse models have demonstrated the efficacy of both this compound and TES-1025 in elevating NAD+ levels in a tissue-specific manner. Following oral administration, both compounds significantly increased NAD+ content in the liver, kidneys, and brain.[1] This tissue-specific effect is attributed to the high expression of ACMSD in the liver and kidneys.

The following table summarizes the observed increases in NAD+ levels in different tissues of mice treated with this compound or TES-1025 (15 mg/kg/day for 10 days).

TissueCompoundFold Increase in NAD+ (vs. Control)
LiverThis compound~1.5x
TES-1025~1.6x
KidneyThis compound~1.4x
TES-1025~1.5x
BrainThis compound~1.2x
TES-1025~1.25x

Approximate fold increases are extrapolated from graphical data presented in Katsyuba et al., 2018.

Preclinical Therapeutic Applications

The differential tissue exposure profiles of this compound and TES-1025 have guided their evaluation in specific preclinical disease models.

This compound in Non-Alcoholic Fatty Liver Disease (NAFLD)

With higher exposure in the liver, this compound was investigated in a mouse model of NAFLD induced by a methionine-choline deficient (MCD) diet. Prophylactic treatment with this compound (15 mg/kg/day) led to:

  • Attenuation of hepatic steatosis.

  • Reduced plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver damage.

  • Reversal of the MCD diet-induced depletion of hepatic NAD+.

TES-1025 in Acute Kidney Injury (AKI)

TES-1025, which shows enriched exposure in the kidneys, was evaluated in a cisplatin-induced model of AKI. Prophylactic administration of TES-1025 (15 mg/kg/day) resulted in:

  • Protection against structural and functional renal damage.

  • Normalization of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.

  • Increased NAD+ levels in the kidneys of treated mice.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.

Signaling Pathway of this compound and TES-1025 Tryptophan Tryptophan ACMS ACMS Tryptophan->ACMS Kynurenine Pathway Quinolinic_Acid Quinolinic_Acid ACMS->Quinolinic_Acid Spontaneous Cyclization Catabolism Catabolism ACMS->Catabolism Decarboxylation NAD NAD+ Quinolinic_Acid->NAD De Novo Synthesis ACMSD ACMSD ACMSD->Catabolism Catalyzes TES_991_1025 This compound / TES-1025 TES_991_1025->ACMSD Inhibits

Caption: Mechanism of NAD+ boosting by this compound and TES-1025 via ACMSD inhibition.

Experimental Workflow for In Vivo NAD+ Measurement Animal_Model Mouse Model (e.g., C57BL/6J) Treatment_Groups Treatment Groups: - Control (Vehicle) - this compound (15 mg/kg/day) - TES-1025 (15 mg/kg/day) Animal_Model->Treatment_Groups Dosing Oral Administration (10 days) Treatment_Groups->Dosing Tissue_Harvest Tissue Harvest (Liver, Kidney, Brain) Dosing->Tissue_Harvest Sample_Prep Sample Preparation: - Snap-freeze in liquid N2 - Homogenization Tissue_Harvest->Sample_Prep NAD_Extraction NAD+ Extraction (e.g., Acid Extraction) Sample_Prep->NAD_Extraction Quantification NAD+ Quantification (LC-MS/MS or HPLC) NAD_Extraction->Quantification Data_Analysis Data Analysis: - Normalization to tissue weight - Statistical comparison Quantification->Data_Analysis

References

A Comparative Analysis of TES-991 and Nicotinamide Riboside for NAD+ Augmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of two distinct modulators of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism, the experimental compound TES-991 and the widely studied precursor nicotinamide riboside (NR), reveals different mechanisms of action and stages of development. This guide provides an objective analysis of their efficacy, supported by available preclinical data, for researchers, scientists, and professionals in drug development.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The age-associated decline in NAD+ levels is linked to a range of metabolic and age-related diseases, making the enhancement of NAD+ pools a promising therapeutic strategy. This guide compares two agents that increase cellular NAD+: this compound, a novel inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), and nicotinamide riboside (NR), a well-established NAD+ precursor.

Mechanism of Action

This compound and nicotinamide riboside operate on fundamentally different arms of the NAD+ biosynthetic network.

  • This compound enhances the de novo synthesis pathway, which originates from the amino acid tryptophan. It is a potent and selective inhibitor of ACMSD, an enzyme that represents a critical branching point in this pathway.[1] By inhibiting ACMSD, this compound prevents the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), thereby shunting this intermediate towards the spontaneous formation of quinolinic acid, a direct precursor for NAD+ synthesis. This mechanism specifically targets NAD+ production primarily in tissues where ACMSD is expressed, such as the liver and kidneys.

  • Nicotinamide Riboside (NR) is a precursor molecule that feeds into the NAD+ salvage pathway.[2] As a form of vitamin B3, NR is taken up by cells and phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is then directly converted to NAD+ by NMN adenylyltransferases (NMNATs). This pathway recycles nicotinamide and its derivatives back into the NAD+ pool and is active in multiple tissues throughout the body.

The distinct pathways are illustrated below.

NAD_Pathways cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan ACMS ACMS Tryptophan->ACMS QA Quinolinic Acid ACMS->QA Spontaneous ACMSD ACMSD Enzyme ACMS->ACMSD NAD_pool NAD+ Pool QA->NAD_pool → → NAD+ AMS → Degradation ACMSD->AMS TES991 This compound TES991->ACMSD Inhibits NR Nicotinamide Riboside (NR) NMN NMN NR->NMN NRK1/2 NMN->NAD_pool NMNATs NRK NRK1/2

Figure 1. NAD+ Biosynthesis Pathways. This diagram illustrates the De Novo pathway modulated by this compound and the Salvage pathway utilized by Nicotinamide Riboside (NR) to generate NAD+.

Comparative Efficacy: Preclinical Data

Direct head-to-head comparative studies of this compound and nicotinamide riboside have not been published. The following tables summarize findings from separate preclinical studies, primarily in murine models. It is important to note that differences in experimental design, dosage, and administration routes preclude direct extrapolation of relative potency.

Table 1: Effects on NAD+ Levels in Tissues

CompoundSpeciesDoseTissueFold Increase in NAD+ (vs. Control)Study Reference
This compound Mouse15 mg/kg/day (in diet)Liver~1.5x (in NAFLD model)Katsyuba et al., 2018[1]
Mouse15 mg/kg/day (in diet)KidneyIncreased (quantitative data not specified)Katsyuba et al., 2018[1]
Mouse15 mg/kg/day (in diet)BrainIncreased (quantitative data not specified)Katsyuba et al., 2018[1]
Mouse Primary Hepatocytes(In vitro)-~1.4xKatsyuba et al., 2018[1]
Nicotinamide Riboside Mouse~400 mg/kg/dayLiverIncreased (quantitative data varies)Cantó et al., 2012; Chi et al., 2020[3][4]
Mouse~400 mg/kg/daySkeletal MuscleVariable / No significant increase reported in some studiesTrammell et al., 2016[5][6][7][8][9]
Mouse100μg/kg/dayBrainRestored to control levels (in GWI model)Abdullah et al., 2020[10]

Table 2: Effects on Downstream Targets and Physiological Outcomes

CompoundModel SystemKey FindingStudy Reference
This compound Mouse Primary HepatocytesDose-dependently increased SIRT1 activation.Katsyuba et al., 2018[1]
Mouse Primary HepatocytesEnhanced basal and maximal oxygen consumption rate.Katsyuba et al., 2018[1]
Mouse NAFLD ModelAttenuated hepatic steatosis and liver damage markers.Katsyuba et al., 2018[1]
Nicotinamide Riboside Mouse GWI ModelIncreased brain SIRT1 levels and deacetylase activity.Abdullah et al., 2020[10]
Mouse Mitochondrial Disease ModelImproved respiratory chain defects and exercise intolerance.Cerutti et al., 2014[3]
Mouse Alcoholic Liver Disease ModelActivated SIRT1 and increased mitochondrial function.Chi et al., 2020[4]

Experimental Protocols

The methodologies employed in the key studies reflect the different stages of research for each compound.

Key this compound Efficacy Study Protocol (Katsyuba et al., 2018)
  • Animal Model: 9 to 13-week old male C57BL/6J mice were used. For the non-alcoholic fatty liver disease (NAFLD) model, mice were fed a methionine-choline deficient (MCD) diet.

  • Compound Administration: this compound was supplemented in the chow or MCD diet at a concentration of 15 mg/kg per day for the duration of the study (10 days for standard chow, 2.5 weeks for MCD).

  • NAD+ Measurement: Liver, kidney, and brain tissues were harvested. NAD+ levels were quantified using a targeted liquid chromatography-mass spectrometry (LC-MS) based method.

  • Mitochondrial Function Assay: For in vitro experiments, primary mouse hepatocytes were isolated. Oxygen consumption rates (OCR) were measured using a Seahorse XF24 analyzer.

  • SIRT1 Activity: Assessed indirectly by measuring the acetylation status of known SIRT1 targets via western blot.

Representative Nicotinamide Riboside Efficacy Study Protocol
  • Animal Model: Various mouse strains are used, often C57BL/6J, depending on the disease model (e.g., diet-induced obesity, mitochondrial disease models).

  • Compound Administration: NR is typically administered orally, either mixed in the drinking water, incorporated into the diet (e.g., 400 mg/kg/day), or via oral gavage.

  • NAD+ Measurement: Tissues are collected, and NAD+ levels are quantified using high-performance liquid chromatography (HPLC) or LC-MS/MS.

  • SIRT1 Activity Assay: Sirtuin activity is often determined by measuring the deacetylation of specific substrates. This can be done through western blotting for acetylation marks on proteins like PGC-1α or p65, or through activity assays using fluorogenic substrates.

  • Physiological Assessment: Functional outcomes are measured based on the study's focus, such as exercise tolerance (treadmill or swim tests), metabolic parameters (glucose tolerance tests), or behavioral tests.

Experimental_Workflow cluster_setup cluster_treatment cluster_analysis cluster_biochem Biochemical Analysis cluster_functional Functional Analysis model Select Animal/Cell Model (e.g., C57BL/6J Mice) grouping Divide into Groups (Control, this compound, NR) model->grouping admin Compound Administration (e.g., Diet, Gavage) grouping->admin duration Administer for Defined Period (e.g., 2-10 weeks) admin->duration harvest Tissue/Cell Harvesting duration->harvest physio Physiological Tests (e.g., Exercise Tolerance) duration->physio nad_ms NAD+ Quantification (LC-MS/MS) harvest->nad_ms sirt_wb SIRT1 Activity (Western Blot) harvest->sirt_wb mito Mitochondrial Respiration (Seahorse Assay) harvest->mito result Data Analysis & Comparison nad_ms->result sirt_wb->result mito->result physio->result

Figure 2. Generalized Experimental Workflow. A typical workflow for comparing the in vivo efficacy of NAD+ modulating compounds in a preclinical setting.

Pharmacokinetics and Bioavailability

  • This compound: After oral administration of 5 mg/kg in mice, blood concentrations of this compound were quantifiable for up to 8 hours. Intravenous administration showed low blood clearance and a half-life of approximately 4.0 to 5.0 hours.

  • Nicotinamide Riboside: Oral NR has been shown to be bioavailable in both mice and humans, effectively increasing the NAD+ metabolome in the blood.[5][6][7][8][9] It demonstrates superior pharmacokinetics in elevating hepatic NAD+ compared to nicotinic acid and nicotinamide in mice.[5][6][7][8][9]

Conclusion

This compound and nicotinamide riboside represent two distinct and compelling strategies for augmenting cellular NAD+ levels.

  • This compound is a first-in-class, potent ACMSD inhibitor that enhances the de novo synthesis of NAD+. Its development is in the preclinical stage, with promising initial data in models of liver disease. Its tissue-specific expression profile (liver and kidney) may offer a targeted therapeutic approach.

  • Nicotinamide Riboside is a nutritional supplement and NAD+ precursor that utilizes the salvage pathway. It is supported by a larger body of research, including human clinical trials that have established its oral bioavailability and safety. Its efficacy in preclinical models is well-documented across a range of conditions, although results can be variable depending on the tissue and model studied.

The primary distinction lies in their mechanism of action and stage of development. This compound offers a novel, targeted approach by modulating an enzyme, whereas NR provides a systemic precursor-based strategy. Future research, ideally including direct comparative studies, will be necessary to fully elucidate the relative therapeutic potential of these two NAD+-boosting compounds.

References

A Head-to-Head Comparison: ACMSD Silencing by siRNA Knockdown Versus Pharmacological Inhibition with TES-991

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases, neurodegenerative disorders, and aging, modulating the activity of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) has emerged as a promising therapeutic strategy. This enzyme plays a pivotal role in the kynurenine (B1673888) pathway of tryptophan metabolism, acting as a key regulator of de novo nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. This guide provides a comprehensive comparison of two primary methods for reducing ACMSD activity: siRNA-mediated knockdown and inhibition by the small molecule TES-991.

This comparison guide delves into the mechanisms of action, presents available quantitative data from relevant studies, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their experimental needs.

Mechanism of Action: Two Paths to a Common Goal

Both siRNA knockdown and this compound inhibition target the ACMSD enzyme to achieve a common downstream effect: an increase in cellular NAD+ levels. ACMSD is situated at a critical branch point in the kynurenine pathway. It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate semialdehyde. In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QA), a precursor for NAD+ synthesis.[1][2] Therefore, by reducing ACMSD function, both methods shunt the metabolic flux towards NAD+ production.

ACMSD siRNA Knockdown: This method utilizes the cell's natural RNA interference (RNAi) machinery. A small interfering RNA (siRNA) molecule, designed to be complementary to the ACMSD messenger RNA (mRNA), is introduced into the cell. This leads to the degradation of the ACMSD mRNA, thereby preventing the synthesis of the ACMSD protein and effectively "knocking down" its expression.

This compound Inhibition: this compound is a potent and selective small molecule inhibitor of the human ACMSD enzyme.[3] It directly binds to the enzyme's active site, blocking its catalytic function. This pharmacological inhibition is rapid and reversible, offering temporal control over ACMSD activity. This compound has a reported half-maximal inhibitory concentration (IC50) of 3 nM.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of ACMSD siRNA knockdown and this compound inhibition on key cellular metabolites. While direct side-by-side comparisons in the same study are limited, the data presented is drawn from studies with similar experimental systems (primary hepatocytes) to provide a reasonable basis for comparison.

Table 1: Effect on Cellular NAD+ Levels

MethodCell TypeTreatment DetailsFold Change in NAD+ (relative to control)Citation
ACMSD shRNA Knockdown Mouse Primary HepatocytesAdenoviral transduction with shRNA targeting Acmsd1.4-fold increase[4]
This compound Inhibition Mouse Primary Hepatocytes24-hour treatment with 500 nM this compoundDose-dependent increase[4]

Table 2: Effect on Quinolinic Acid (QA) Levels

MethodEffect on Quinolinic Acid LevelsRationaleCitation
ACMSD siRNA Knockdown Expected to increaseShunting of ACMS towards spontaneous cyclization to QA.[1][2]
This compound Inhibition Increases QA levelsDirect inhibition of ACMSD leads to the accumulation of ACMS, which then converts to QA.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) Kynurenine->ACMS QA Quinolinic Acid (QA) ACMS->QA spontaneous ACMSD ACMSD ACMS->ACMSD AMS α-aminomuconate semialdehyde NAD NAD+ QA->NAD ACMSD->AMS siRNA siRNA siRNA->ACMSD inhibits expression TES991 This compound TES991->ACMSD inhibits activity

Caption: The Kynurenine Pathway and points of intervention.

Experimental_Workflow cluster_siRNA ACMSD siRNA Knockdown cluster_TES991 This compound Inhibition siRNA_design 1. Design/Purchase ACMSD siRNA siRNA_transfection 2. Transfect Hepatocytes siRNA_design->siRNA_transfection siRNA_incubation 3. Incubate (e.g., 48-72h) siRNA_transfection->siRNA_incubation siRNA_analysis 4. Analyze endpoints siRNA_incubation->siRNA_analysis Analysis Endpoint Analysis (NAD+, QA levels, etc.) siRNA_analysis->Analysis TES991_prep 1. Prepare this compound solution TES991_treatment 2. Treat Hepatocytes TES991_prep->TES991_treatment TES991_incubation 3. Incubate (e.g., 24h) TES991_treatment->TES991_incubation TES991_analysis 4. Analyze endpoints TES991_incubation->TES991_analysis TES991_analysis->Analysis

Caption: Comparative experimental workflows.

Experimental Protocols

Below are detailed methodologies for performing ACMSD siRNA knockdown and this compound inhibition in primary hepatocytes.

ACMSD siRNA Knockdown in Primary Hepatocytes

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Primary hepatocytes

  • Collagen-coated cell culture plates

  • Hepatocyte culture medium

  • Predesigned and validated siRNA targeting ACMSD (and a non-targeting control siRNA)

  • Transfection reagent suitable for primary hepatocytes (e.g., lipid-based reagents)

  • Opti-MEM I Reduced Serum Medium (or similar)

  • Reagents for RNA extraction and quantitative PCR (qPCR)

  • Reagents for NAD+ and quinolinic acid quantification

Procedure:

  • Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a density that will result in 50-70% confluency at the time of transfection. Allow cells to attach for at least 4-6 hours.

  • siRNA-Transfection Reagent Complex Formation:

    • For each well to be transfected, dilute the ACMSD siRNA (or non-targeting control) in Opti-MEM I to the desired final concentration (e.g., 25-100 nM).

    • In a separate tube, dilute the transfection reagent in Opti-MEM I according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free hepatocyte culture medium.

    • Add the siRNA-transfection reagent complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal incubation time should be determined empirically.

  • Validation of Knockdown:

    • After incubation, harvest the cells.

    • Extract total RNA and perform qPCR to quantify the relative expression of ACMSD mRNA, normalized to a stable housekeeping gene. A successful knockdown is typically defined as ≥70% reduction in mRNA levels.

  • Endpoint Analysis:

    • In parallel wells, lyse the cells and perform assays to quantify intracellular NAD+ and quinolinic acid levels.

This compound Inhibition in Primary Hepatocytes

Materials:

  • Primary hepatocytes

  • Collagen-coated cell culture plates

  • Hepatocyte culture medium

  • This compound (stock solution typically prepared in DMSO)

  • Vehicle control (DMSO)

  • Reagents for NAD+ and quinolinic acid quantification

Procedure:

  • Cell Seeding: Seed primary hepatocytes on collagen-coated plates and allow them to attach and form a confluent monolayer (typically 24-48 hours).

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in hepatocyte culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Aspirate the culture medium from the cells.

    • Add the this compound working solutions or the vehicle control medium to the respective wells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 24 hours).

  • Endpoint Analysis:

    • Following incubation, harvest the cells.

    • Lyse the cells and perform assays to quantify intracellular NAD+ and quinolinic acid levels.

Concluding Remarks

The choice between ACMSD siRNA knockdown and this compound inhibition depends on the specific research question and experimental design. siRNA-mediated knockdown offers a highly specific method to study the long-term consequences of reduced ACMSD expression. In contrast, this compound provides a tool for acute and reversible inhibition, allowing for the investigation of the immediate effects of blocking ACMSD activity and for dose-response studies. Both methods have been shown to effectively increase cellular NAD+ levels, providing valuable tools for exploring the therapeutic potential of ACMSD modulation. Researchers should carefully consider the advantages and limitations of each approach to select the most suitable method for their studies.

References

Validating TES-991's On-Target Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutics targeting the NAD+ metabolic pathway, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of TES-991, a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), with other relevant alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying mechanisms and workflows.

Comparative Analysis of ACMSD Inhibitors

This compound has emerged as a significant tool for studying the therapeutic potential of ACMSD inhibition. Its primary on-target effect is the potent and selective inhibition of ACMSD, which leads to an increase in intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels and subsequent activation of SIRT1, a key regulator of cellular metabolism and stress responses.[1] To objectively assess its performance, we compare it with two other known ACMSD inhibitors, TES-1025 and TLC-065.

ParameterThis compoundTES-1025TLC-065Reference
Target α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD)α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD)α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD)[2]
IC50 3 nM13 nMData not publicly available[2]
Cellular Effect Dose-dependently increases NAD+ levels in primary hepatocytesDose-dependently increases NAD+ levels in primary hepatocytesIncreases NAD+ synthesis in mouse hepatocytes and human liver organoids[1][3]
Downstream Effect Results in SIRT1 activation in primary hepatocytesResults in SIRT1 activation in primary hepatocytesImproves mitochondrial health, enhances fatty acid oxidation, and decreases de novo lipogenesis, lipotoxicity, and oxidative stress in mouse hepatocytes[1][3]
In Vivo Efficacy Protects against methionine-choline deficient (MCD) diet-induced NAFLD in miceProtects against liver and kidney injury in miceMitigates MASH symptoms, reducing liver inflammation and fibrosis in a Western diet-induced mouse model[1][2]
Pharmacokinetics (Mouse) Low blood clearance, half-life of ~4.0-5.0 h (IV)Significantly reduces enzyme activity in mouse kidneys after oral administration at 5 mg/kgPreclinical data demonstrates good tolerability[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process for validating on-target effects, the following diagrams are provided.

TES_991_Signaling_Pathway cluster_cell Hepatocyte TES991 This compound ACMSD ACMSD TES991->ACMSD Inhibition ACMS ACMS ACMSD->ACMS AMS AMS QUIN Quinolinic Acid ACMS->QUIN ACMS->AMS Degradation NAD NAD+ QUIN->NAD SIRT1 SIRT1 NAD->SIRT1 Activation Mitochondrial_Function Mitochondrial Function SIRT1->Mitochondrial_Function Enhancement Therapeutic_Effects Therapeutic Effects (e.g., NAFLD amelioration) Mitochondrial_Function->Therapeutic_Effects Tryptophan Tryptophan Tryptophan->ACMS de novo synthesis

Figure 1: this compound Signaling Pathway.

TES_991_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Downstream Effects A Treat Cells/Lysate with this compound B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Protein Solubilization B->C D Quantify Soluble ACMSD (e.g., Western Blot, ELISA) C->D E Analyze Thermal Shift (CETSA) D->E H Assess Dose-Response Relationship E->H Confirmed Target Binding F Treat Primary Hepatocytes with this compound G Measure Intracellular NAD+ Levels (LC-MS/MS) F->G G->H K Analyze Downstream Markers (e.g., Mitochondrial Respiration) H->K Demonstrated Cellular Efficacy I Treat Cells with this compound J Measure SIRT1 Activity (Fluorometric Assay) I->J J->K

Figure 2: Experimental Workflow for Validating this compound's On-Target Effects.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of these validation assays, detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) for ACMSD Target Engagement

This protocol is adapted from established CETSA methods and is designed to verify the direct binding of this compound to ACMSD in a cellular context.

Materials:

  • Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific for ACMSD

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Culture hepatocyte cells to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspension into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).

    • Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against ACMSD.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensity for ACMSD at each temperature for both this compound and vehicle-treated samples.

    • Normalize the data to the intensity at the lowest temperature.

    • Plot the percentage of soluble ACMSD against temperature to generate melt curves. A rightward shift in the curve for this compound-treated samples indicates target stabilization.

Measurement of Intracellular NAD+ Levels

This protocol describes the quantification of intracellular NAD+ in response to this compound treatment, providing a direct measure of its on-target cellular activity.

Materials:

  • Primary hepatocytes

  • Hepatocyte culture medium

  • This compound

  • DMSO (vehicle control)

  • Extraction solution (e.g., 0.5 M perchloric acid)

  • Neutralization solution (e.g., 3 M potassium carbonate)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate primary hepatocytes and allow them to adhere.

    • Treat the cells with a dose-range of this compound or DMSO for 24 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold extraction solution to the cells and incubate on ice.

    • Scrape the cells and collect the extract.

    • Neutralize the extract with the neutralization solution.

    • Centrifuge to remove the precipitate.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method for NAD+ quantification.

    • Generate a standard curve using known concentrations of NAD+.

  • Data Analysis:

    • Calculate the intracellular NAD+ concentration for each sample based on the standard curve.

    • Normalize the NAD+ levels to the total protein content or cell number.

    • Plot the fold-change in NAD+ levels relative to the vehicle control against the this compound concentration to generate a dose-response curve.

SIRT1 Activity Assay

This fluorometric assay measures the downstream effect of increased NAD+ on the activity of SIRT1.

Materials:

  • Cell lysate from this compound or vehicle-treated cells

  • SIRT1 fluorometric assay kit (containing a fluorogenic SIRT1 substrate, NAD+, and developer)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with this compound or DMSO as described previously.

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration.

  • Assay Reaction:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add the fluorogenic SIRT1 substrate and NAD+ to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Signal Development and Measurement:

    • Add the developer solution to stop the SIRT1 reaction and generate the fluorescent signal.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without lysate or substrate).

    • Calculate the SIRT1 activity as the fold-change in fluorescence relative to the vehicle-treated control.

By employing these standardized protocols and comparative analyses, researchers can robustly validate the on-target effects of this compound and objectively assess its performance against other ACMSD inhibitors, thereby advancing the development of novel therapeutics for metabolic and age-related diseases.

References

Comparative Analysis of ACMSD Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various inhibitors targeting Aminocarboxymuconate-semialdehyde Decarboxylase (ACMSD), a key enzyme in the tryptophan-to-NAD+ metabolic pathway. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways.

Introduction to ACMSD Inhibition

Aminocarboxymuconate-semialdehyde Decarboxylase (ACMSD) is a critical enzyme that regulates the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from tryptophan.[1][2] By catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, ACMSD diverts tryptophan metabolites away from NAD+ production and towards the tricarboxylic acid (TCA) cycle.[3][4] Inhibition of ACMSD presents a promising therapeutic strategy to increase intracellular NAD+ levels, which are often depleted in various pathological conditions, including acute kidney injury (AKI), metabolic dysfunction-associated steatohepatitis (MASH), and other age-related diseases.[1] This guide provides a comparative analysis of several ACMSD inhibitors, including preclinical candidates and environmental compounds with inhibitory activity.

Quantitative Comparison of ACMSD Inhibitors

The following table summarizes the in vitro potency and cellular activity of various ACMSD inhibitors. The data is compiled from preclinical studies and highlights the differences in their inhibitory concentrations and effects on cellular NAD+ levels.

InhibitorTargetIC50 / EC50Cell-Based NAD+ IncreaseKey Findings
TES-991 Human ACMSD3 nM[5][6]Demonstrated in primary hepatocytes[7]Potent and selective inhibitor.[5][6]
TES-1025 Human ACMSD13 nM[8][9]Demonstrated in primary hepatocytes and HK-2 renal cells[1]Shows efficacy in preclinical models of AKI.[8]
TLC-065 Human ACMSDEC50 = 63.23 nM (for NAD+ boosting in mouse primary hepatocytes)[10]Demonstrated in mouse primary hepatocytes and human liver organoids[10][11]Reverses MASLD/MASH phenotypes in preclinical models.[10][12]
MEHP Human, Rat, Mouse ACMSD>90% inhibition at 3 mM[1]-A metabolite of the common plasticizer DEHP with weak inhibitory activity.[1]
Diflunisal ACMSD13.5 µM[1]-An FDA-approved NSAID with off-target ACMSD inhibitory activity.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of ACMSD inhibitors and the experimental approaches used for their evaluation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

ACMSD_Pathway cluster_pathway Tryptophan Metabolism and NAD+ Synthesis Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO ACMS ACMS Kynurenine->ACMS Multiple Steps Quinolinic_Acid Quinolinic_Acid ACMS->Quinolinic_Acid Spontaneous Acetyl_CoA Acetyl_CoA ACMS->Acetyl_CoA ACMSD NAD NAD Quinolinic_Acid->NAD TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle ACMSD_Enzyme ACMSD ACMSD_Enzyme->Acetyl_CoA catalyzes ACMSD_Inhibitors ACMSD Inhibitors ACMSD_Inhibitors->ACMSD_Enzyme inhibit

Figure 1: Tryptophan to NAD+ metabolism pathway highlighting the role of ACMSD and its inhibition.

Experimental_Workflow cluster_workflow General Workflow for ACMSD Inhibitor Evaluation Inhibitor_Screening 1. In Vitro Screening (ACMSD Enzyme Assay) Cell_Based_Assays 2. Cell-Based Assays (NAD+ Measurement, Cytotoxicity) Inhibitor_Screening->Cell_Based_Assays PK_Studies 3. Pharmacokinetic Studies (ADME) Cell_Based_Assays->PK_Studies In_Vivo_Models 4. In Vivo Efficacy Models (AKI, MASH) PK_Studies->In_Vivo_Models Data_Analysis 5. Data Analysis and Lead Optimization In_Vivo_Models->Data_Analysis

Figure 2: A generalized experimental workflow for the preclinical evaluation of ACMSD inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of ACMSD inhibitors.

ACMSD Enzyme Inhibition Assay

This protocol is for determining the in vitro potency of compounds as inhibitors of ACMSD.

Materials:

  • Recombinant human ACMSD enzyme

  • 3-hydroxyanthranilate (3-HAA)

  • 3-hydroxyanthranilate 3,4-dioxygenase (HAO)

  • Assay buffer: 25 mM HEPES, pH 7.0, with 5% glycerol[13]

  • Test compounds (ACMSD inhibitors)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

  • Substrate (ACMS) Generation: The unstable substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), is generated in situ by the enzymatic conversion of 3-HAA by HAO.[13]

  • Assay Reaction:

    • Prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound.

    • Add the recombinant human ACMSD enzyme to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared ACMS substrate. The final concentration of ACMS should be in the range of 0-120 µM.[13]

  • Measurement:

    • Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS.[13][14] The molar extinction coefficient for ACMS at 360 nm is 47,500 M⁻¹cm⁻¹.[13]

    • Record the initial reaction rates.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cellular NAD+ Level Measurement

This protocol describes a method to quantify intracellular NAD+ levels in hepatocytes following treatment with an ACMSD inhibitor.

Materials:

  • Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

  • Cell culture medium and supplements

  • ACMSD inhibitor test compound

  • NAD+/NADH quantification kit (commercially available)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • 96-well plate reader (fluorometric or colorimetric)

Procedure:

  • Cell Culture and Treatment:

    • Seed hepatocytes in a 6-well plate and allow them to adhere and grow to the desired confluency.[15]

    • Treat the cells with various concentrations of the ACMSD inhibitor or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis and Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells using an appropriate extraction buffer from a commercial NAD+/NADH quantification kit or a solution of 0.3 N HClO4.[15][16]

    • Collect the cell lysates and centrifuge to pellet the protein.

  • NAD+ Quantification:

    • Follow the manufacturer's instructions for the NAD+/NADH quantification kit. This typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+.[17]

    • Measure the signal using a plate reader.

  • Protein Normalization:

    • Quantify the protein concentration in the cell lysates using a standard protein assay.[17]

  • Data Analysis:

    • Calculate the NAD+ concentration from a standard curve.

    • Normalize the NAD+ levels to the total protein content for each sample.

    • Compare the NAD+ levels in inhibitor-treated cells to the vehicle-treated control cells.

In Vivo Models of Disease

a) Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model

This model is used to evaluate the protective effects of ACMSD inhibitors against drug-induced kidney damage.

Animals:

  • Male C57BL/6 mice (8-12 weeks old)[18]

Procedure:

  • Acclimatization: Acclimatize mice for at least one week with free access to food and water.[18]

  • Dosing:

    • Administer the ACMSD inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage) for a predetermined period before cisplatin (B142131) injection.

    • Induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[18][19]

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of distress.

    • At a specified time point after cisplatin injection (e.g., 72 hours), euthanize the mice.[18]

    • Collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as markers of kidney function.

    • Harvest kidneys for histological analysis (e.g., H&E staining to assess tubular necrosis) and biomarker analysis.

b) Methionine-Choline-Deficient (MCD) Diet-Induced MASH Mouse Model

This model is used to assess the efficacy of ACMSD inhibitors in a diet-induced model of non-alcoholic steatohepatitis.

Animals:

  • Male C57BL/6J mice[20]

Procedure:

  • Dietary Induction:

    • Feed mice a methionine-choline-deficient (MCD) diet or a control diet for a specified period (e.g., 4-10 weeks) to induce MASH.[21][22][23]

  • Treatment:

    • Administer the ACMSD inhibitor or vehicle control to the mice concurrently with the MCD diet.

  • Assessment:

    • At the end of the study period, euthanize the mice.

    • Collect blood samples for analysis of liver enzymes (ALT, AST).

    • Harvest livers for histological evaluation of steatosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).

    • Measure hepatic triglyceride content.

    • Analyze gene expression of inflammatory and fibrotic markers in the liver.

Conclusion

The comparative analysis of ACMSD inhibitors reveals a promising new class of therapeutic agents for diseases characterized by NAD+ deficiency. The potent and selective inhibitors this compound and TES-1025, along with the preclinical candidate TLC-065, have demonstrated significant efficacy in cellular and animal models of AKI and MASH. In contrast, older compounds like MEHP exhibit much weaker activity. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel ACMSD inhibitors. Future research should focus on obtaining comprehensive pharmacokinetic and safety profiles for these lead candidates to facilitate their translation into clinical applications.

References

A Comparative Guide to NAD+ Boosting Strategies: TES-991 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of interventions to mitigate age-related physiological decline and combat metabolic diseases has brought the biology of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the forefront of biomedical research. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs), that govern a spectrum of cellular processes from energy metabolism to DNA repair.[1] The age-associated decline in NAD+ levels is linked to a host of pathologies, making strategies to augment the cellular NAD+ pool a promising therapeutic avenue.[2]

This guide provides an objective comparison of TES-991, a novel and potent inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), with other prominent NAD+ boosting strategies. These include the administration of NAD+ precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), and the inhibition of NAD+-consuming enzymes, exemplified by CD38 inhibitors.

Overview of NAD+ Boosting Strategies

The intracellular concentration of NAD+ is maintained through a delicate balance of biosynthesis and consumption. Therapeutic strategies to elevate NAD+ levels can be broadly categorized into two main approaches: enhancing its synthesis or reducing its degradation.

1. Enhancing NAD+ Synthesis:

  • ACMSD Inhibition (e.g., this compound): This strategy targets the de novo synthesis pathway of NAD+ from tryptophan. The enzyme ACMSD acts as a gatekeeper, diverting a key intermediate away from NAD+ production.[3][4] By inhibiting ACMSD, this compound effectively channels the metabolic flux towards quinolinic acid, a direct precursor to NAD+, thereby boosting its synthesis.[5]

  • NAD+ Precursors (e.g., NMN and NR): This is the most widely studied approach. NMN and NR are key intermediates in the NAD+ salvage pathway.[6] Once administered, they are taken up by cells and converted into NAD+ through a series of enzymatic reactions.[7][8] The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in the conversion of nicotinamide to NMN.[9][10]

2. Reducing NAD+ Consumption:

  • CD38 Inhibition: CD38 is a major NAD+ glycohydrolase, an enzyme that breaks down NAD+.[11][12][13] Its expression and activity have been shown to increase with age, contributing to the decline in NAD+ levels.[14] Potent and specific inhibitors of CD38, such as the compound 78c, can prevent this degradation and thereby preserve the existing NAD+ pool.[15][16]

  • PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair that utilize NAD+ as a substrate.[17][18] In conditions of extensive DNA damage, PARP activation can lead to significant NAD+ depletion.[19][20] While primarily developed as anti-cancer agents, PARP inhibitors can also indirectly boost NAD+ levels by preventing its consumption in the context of DNA repair.[21]

Quantitative Comparison of NAD+ Boosting Efficacy

The following tables summarize the available quantitative data from preclinical studies on the efficacy of different NAD+ boosting strategies.

Disclaimer: The data presented below are compiled from separate studies and are not from head-to-head comparative trials. Differences in experimental models, dosages, administration routes, and analytical methods for NAD+ quantification may influence the results. Therefore, direct comparison of the absolute values should be approached with caution.

Table 1: In Vivo Efficacy of this compound in Mice

CompoundDosageAdministration RouteTissueFold Increase in NAD+ (vs. Control)Study Reference
This compound15 mg/kg/day for 10 daysDietLiver~1.5-fold[5]
This compound15 mg/kg/day for 10 daysDietKidney~1.5-fold[5]
This compound15 mg/kg/day for 10 daysDietBrain~1.2-fold[5]

Table 2: In Vivo Efficacy of NAD+ Precursors in Mice

CompoundDosageAdministration RouteTissueFold Increase in NAD+ (vs. Control)Study Reference
NMN300 mg/kg (single dose)Oral GavageLiver~1.4-fold (at 30 min)[22]
NR400 mg/kg/day for 7 daysIntraperitonealLiverNot specified[22]

Table 3: In Vivo Efficacy of a CD38 Inhibitor in Mice

CompoundDosageAdministration RouteTissueFold Increase in NAD+ (vs. Control)Study Reference
78c30 mg/kg (single dose)Oral GavageLiver~2-fold (at 6 hours)[15]
78c30 mg/kg (single dose)Oral GavageMuscle~1.5-fold (at 6 hours)[15]

Experimental Protocols

A standardized and reliable method for NAD+ quantification is crucial for the objective comparison of different boosting strategies. High-performance liquid chromatography (HPLC) is a widely accepted method for this purpose.

Protocol for NAD+ Measurement in Tissues using HPLC

1. Tissue Homogenization:

  • Excised tissues are immediately snap-frozen in liquid nitrogen to halt metabolic activity.
  • Frozen tissues are weighed and homogenized in a lysis buffer (e.g., 0.6 M perchloric acid) on ice.
  • The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

2. Extraction of NAD+:

  • The supernatant, containing the acid-soluble metabolites including NAD+, is carefully collected.
  • The extract is neutralized with a potassium carbonate solution (e.g., 3 M K2CO3) to a pH of approximately 7.0.
  • The neutralized extract is centrifuged again to remove the precipitated potassium perchlorate.

3. HPLC Analysis:

  • The final supernatant is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.
  • NAD+ is separated from other metabolites using a specific mobile phase gradient (e.g., a gradient of methanol (B129727) and phosphate (B84403) buffer).
  • The eluted NAD+ is detected by its UV absorbance at 260 nm.
  • The concentration of NAD+ in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of NAD+.
  • NAD+ levels are typically normalized to the initial tissue weight or the total protein content of the homogenate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized experimental workflow for comparing NAD+ boosting strategies.

NAD_Metabolism cluster_synthesis NAD+ Synthesis cluster_inhibition Inhibition Point cluster_consumption NAD+ Consumption Tryptophan Tryptophan ACMS ACMS Tryptophan->ACMS kynurenine pathway Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid ACMSD ACMSD ACMS->ACMSD degradation NAD_pool NAD+ Quinolinic_Acid->NAD_pool de novo pathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT NMN->NAD_pool NMNAT NR NR NR->NMN NRK SIRT1 SIRT1 NAD_pool->SIRT1 PARP1 PARP1 NAD_pool->PARP1 CD38 CD38 NAD_pool->CD38 TES991 This compound TES991->ACMSD CD38_inhibitor CD38 Inhibitor CD38_inhibitor->CD38

Caption: NAD+ Metabolism and Intervention Points.

Experimental_Workflow cluster_animal_model Animal Model cluster_intervention Intervention Groups cluster_treatment Treatment Administration cluster_analysis Analysis cluster_outcome Outcome Animal_Selection Select Animal Model (e.g., C57BL/6J mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Control Control Group (Vehicle) Acclimatization->Control Random Assignment TES991_Group This compound Group Acclimatization->TES991_Group Random Assignment NMN_Group NMN Group Acclimatization->NMN_Group Random Assignment NR_Group NR Group Acclimatization->NR_Group Random Assignment CD38i_Group CD38 Inhibitor Group Acclimatization->CD38i_Group Random Assignment Dosing Administer Compounds (Specified dose and duration) Control->Dosing TES991_Group->Dosing NMN_Group->Dosing NR_Group->Dosing CD38i_Group->Dosing Tissue_Collection Tissue Collection (e.g., Liver, Kidney, Muscle, Brain) Dosing->Tissue_Collection NAD_Measurement NAD+ Quantification (e.g., HPLC) Tissue_Collection->NAD_Measurement Statistical_Analysis Statistical Analysis NAD_Measurement->Statistical_Analysis Comparison Comparative Analysis of NAD+ Levels Statistical_Analysis->Comparison

Caption: Experimental Workflow for Comparison.

Logical_Relationship cluster_synthesis_strat Synthesis Strategies cluster_consumption_strat Consumption Reduction Strategies NAD_Boosting Goal: Increase Cellular NAD+ ACMSD_Inhibition ACMSD Inhibition (e.g., this compound) NAD_Boosting->ACMSD_Inhibition Enhances de novo synthesis Precursor_Supplementation Precursor Supplementation (NMN, NR) NAD_Boosting->Precursor_Supplementation Provides substrates for salvage pathway CD38_Inhibition CD38 Inhibition NAD_Boosting->CD38_Inhibition Prevents degradation PARP_Inhibition PARP Inhibition NAD_Boosting->PARP_Inhibition Reduces consumption during DNA repair

Caption: Logical Relationship of Strategies.

Conclusion

This compound represents a novel and targeted approach to elevating cellular NAD+ levels by specifically enhancing the de novo synthesis pathway. While direct comparative studies with NAD+ precursors and other inhibitors are currently lacking, the available preclinical data suggest that ACMSD inhibition is a viable strategy for increasing NAD+ in key metabolic tissues. Further research, particularly head-to-head comparative trials employing standardized methodologies, is warranted to definitively elucidate the relative efficacy and potential synergistic effects of these different NAD+ boosting strategies. Such studies will be instrumental in guiding the development of effective therapeutic interventions for a range of age-related and metabolic diseases.

References

No Publicly Available Data on TES-991 and TES-1025 for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of publicly available scientific literature and databases have yielded no specific information on compounds designated as "TES-991" and "TES-1025." These identifiers do not correspond to any known therapeutic agents or research compounds in the public domain as of the current date.

This lack of information prevents a comparative analysis of their tissue-specific effects. The requested data on their performance, supporting experimental evidence, and detailed methodologies are not available in published literature or clinical trial registries. Consequently, it is not possible to generate the requested comparison guide, including data tables and visualizations of signaling pathways.

It is possible that "this compound" and "TES-1025" are internal, proprietary designations for compounds that are in the early stages of preclinical development and have not yet been publicly disclosed. Information on such compounds is typically confidential until a company decides to publish its findings or file for regulatory approval.

Researchers, scientists, and drug development professionals seeking information on these specific compounds are advised to consult internal documentation or directly contact the organization that has developed them. Without access to primary data, any attempt to provide a comparison would be purely speculative and would not meet the standards of a data-driven, objective guide.

Evaluating the Specificity of TES-991 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents designed to modulate cellular metabolism, TES-991 has emerged as a potent and selective inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). This guide provides a comprehensive comparison of this compound with alternative strategies for modulating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels, supported by available experimental data. A critical evaluation of a compound's specificity is paramount to predicting its potential for therapeutic efficacy and off-target effects. While comprehensive, direct comparative off-target data for this compound is not extensively available in the public domain, this guide synthesizes the current understanding of its mechanism and compares it with other approaches.

Introduction to this compound and NAD+ Metabolism

This compound is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting ACMSD, this compound effectively redirects the metabolic flux towards the de novo synthesis of NAD+, a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][3] The potency of this compound against human ACMSD is significant, with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[4][5]

Comparison with Alternative NAD+ Modulating Strategies

The primary alternatives to this compound for increasing intracellular NAD+ concentrations fall into two main categories: other ACMSD inhibitors and compounds targeting the NAD+ salvage pathway, such as NAMPT inhibitors.

ACMSD Inhibitors

A close analog of this compound, TES-1025 , has also been developed and characterized. While both compounds target ACMSD, they exhibit different potencies.

CompoundTargetIC50 (nM)Key Characteristics
This compound ACMSD3[4][5]Potent and selective ACMSD inhibitor.
TES-1025 ACMSD13A related ACMSD inhibitor, also potent but less so than this compound.
NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ synthesis. Inhibitors of NAMPT represent an alternative approach to modulating NAD+ levels.

CompoundTargetIC50 (nM)Key Characteristics
FK866 NAMPT0.3 - 1.6A well-characterized and potent NAMPT inhibitor.
KPT-9274 NAMPT, PAK4~120 (NAMPT)A dual inhibitor targeting both NAMPT and p21-activated kinase 4.
OT-82 NAMPT~2.89 (hematological)A next-generation NAMPT inhibitor with a focus on hematological malignancies.

It is crucial to note that while both ACMSD and NAMPT inhibitors aim to increase NAD+ levels, their mechanisms and potential off-target effects are distinct. A head-to-head comparison of the global off-target profiles of this compound and these NAMPT inhibitors using techniques like kinome scanning or proteome-wide mass spectrometry would be invaluable for a comprehensive specificity assessment, though such data is not currently publicly available. One study noted that this compound shows some inhibition of cytochrome P450 2C19, suggesting a potential for drug-drug interactions.[5]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate compounds like this compound, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing target engagement.

NAD_Biosynthesis_Pathway Tryptophan Tryptophan Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway ACMS α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine_Pathway->ACMS ACMSD ACMSD ACMS->ACMSD Spontaneous_Cyclization Spontaneous Cyclization ACMS->Spontaneous_Cyclization Quinolinic_Acid Quinolinic Acid Spontaneous_Cyclization->Quinolinic_Acid NAD_de_novo de novo NAD+ Synthesis Quinolinic_Acid->NAD_de_novo NAD NAD+ NAD_de_novo->NAD Salvage_Pathway Salvage Pathway NAMPT NAMPT Salvage_Pathway->NAMPT NAM Nicotinamide NAM->Salvage_Pathway NMN Nicotinamide Mononucleotide NAMPT->NMN NMN->NAD TES_991 This compound TES_991->ACMSD NAMPT_Inhibitors NAMPT Inhibitors NAMPT_Inhibitors->NAMPT

NAD+ Biosynthesis Pathways and Inhibitor Action.

CETSA_Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) A Cells treated with This compound or vehicle B Heat treatment (temperature gradient) A->B C Cell Lysis B->C D Separation of soluble and aggregated proteins C->D E Quantification of soluble ACMSD (e.g., Western Blot) D->E F Analysis of thermal stabilization E->F

General Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed and validated protocols are essential for the reproducible evaluation of inhibitor specificity. Below are outlines for key experimental methodologies.

Biochemical Assay for ACMSD Activity

This protocol is adapted from a general method for measuring ACMSD enzymatic activity.[1]

  • Substrate Preparation: The substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), is generated enzymatically from 3-hydroxyanthranilate.

  • Reaction Mixture: The assay mixture contains varying concentrations of ACMS and a purified recombinant human ACMSD protein in a suitable buffer (e.g., 25 mM HEPES, pH 7.0, with 5% glycerol).

  • Inhibitor Addition: this compound or other test compounds are added at various concentrations to the reaction mixture.

  • Activity Measurement: The enzymatic activity is monitored by measuring the decrease in absorbance at 360 nm, which corresponds to the decay of ACMS.

  • Data Analysis: The initial reaction velocities are used to calculate the IC50 values for the inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[4][5]

  • Cell Culture and Treatment: A relevant cell line endogenously expressing ACMSD is cultured and treated with this compound or a vehicle control for a specified period.

  • Heat Challenge: The treated cells are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Fractionation: The soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of soluble ACMSD in each sample is quantified using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A melting curve is generated by plotting the amount of soluble ACMSD as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement and stabilization.

Proteome-Wide Off-Target Identification by Mass Spectrometry

This approach aims to identify unintended protein targets of a small molecule.

  • Cell Treatment and Lysis: Cells are treated with the compound of interest (e.g., this compound) or a vehicle control. Cells are then lysed to extract the proteome.

  • Affinity Purification or Thermal Proteome Profiling:

    • Affinity Purification: The compound is immobilized on a solid support and used to "pull down" interacting proteins from the cell lysate.

    • Thermal Proteome Profiling (TPP): Similar to CETSA but on a proteome-wide scale. The soluble proteome after heat treatment at various temperatures is analyzed.

  • Mass Spectrometry: The proteins that interact with the compound (affinity purification) or show altered thermal stability (TPP) are identified and quantified using high-resolution mass spectrometry.

  • Data Analysis: Proteins that show significant enrichment or thermal stabilization in the presence of the compound are considered potential off-targets.

Conclusion

This compound is a highly potent inhibitor of ACMSD, offering a promising strategy for elevating intracellular NAD+ levels. While direct, comprehensive, and comparative data on its off-target profile remains limited in publicly accessible literature, the available information suggests a high degree of selectivity for its intended target. For a thorough evaluation of its specificity in complex biological systems, further studies employing unbiased, proteome-wide techniques are warranted. This would enable a more complete risk-benefit assessment and facilitate its progression in drug development pipelines. Researchers are encouraged to utilize the outlined experimental protocols to generate such crucial data for this compound and its comparators.

References

Safety Operating Guide

Navigating the Disposal of TES-991: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding TES-991: A Profile

This compound is identified as a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), with an IC50 of 3 nM.[1][2] Its role as a modulator of de novo Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis underscores its significance in metabolic research.[1] Key identifying information for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C17H11N7OS2[1]
Molecular Weight 393.45[1]
CAS Number 1883602-20-7[1]
Compound Purity 99.65%[1]
Storage (Powder) -20°C (3 years); 4°C (2 years)[1]
Storage (Stock Solution) -80°C (2 years); -20°C (1 year)[2]

Experimental Protocols: A General Framework

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly documented. For novel research compounds where hazards are not fully characterized, it is imperative to follow general best practices for chemical waste management. This involves treating the substance as hazardous and following the disposal workflow outlined below. Any attempt at neutralization without a validated protocol is strongly discouraged.

Disposal Workflow for this compound

The following diagram outlines the logical steps for the safe and compliant disposal of this compound.

TES991_Disposal_Workflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal Storage & Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Classify this compound as 'Hazardous Waste' A->B C 3. Segregate this compound Waste B->C D 4. Use a Compatible, Leak-Proof Waste Container C->D E 5. Securely Cap the Container D->E F 6. Attach a 'Hazardous Waste' Label E->F G 7. Place in Secondary Containment F->G H 8. Store in a Designated Satellite Accumulation Area (SAA) G->H I 9. Arrange for Professional Waste Disposal H->I J 10. Document Waste for Disposal I->J

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

The disposal of this compound should be managed by treating it as a hazardous chemical waste. The following steps provide a detailed guide for laboratory personnel.

1. Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Classification: In the absence of a specific Safety Data Sheet (SDS), treat this compound as a hazardous waste. This is a precautionary measure to ensure the highest level of safety.

3. Segregation of Waste:

  • Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed.[3] Mixing incompatible chemicals can lead to dangerous reactions.[3]

  • Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste.

4. Waste Container Selection:

  • Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[4][5]

  • If disposing of the original reagent, use its original container whenever possible.[4]

  • Ensure the container has a secure, screw-on cap to prevent leaks.[6]

5. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

  • Note the date when waste was first added to the container.[3]

  • Include the name of the principal investigator and the laboratory location.[3]

6. Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential spills or leaks.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]

7. Storage:

  • Store the contained waste in a designated Satellite Accumulation Area (SAA).[7]

  • Ensure that incompatible waste types are segregated within the SAA. For instance, store acids and bases separately.[7]

  • Keep waste containers closed except when adding waste.[8]

8. Professional Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[5][9]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Follow your institution's specific procedures for requesting a hazardous waste collection.[6]

9. Documentation: Maintain a log of the this compound waste generated, including quantities and accumulation start dates, as this information will be required by your EHS office or waste disposal vendor.

By adhering to these general yet critical procedures, laboratories can ensure the safe and compliant disposal of novel research compounds like this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling TES-991

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for TES-991 is not publicly available. This guidance is based on best practices for handling potent, novel chemical compounds in a research setting. It is imperative to conduct a thorough risk assessment before handling any new chemical and to consult with your institution's Environmental Health and Safety (EHS) department.

This compound is a potent and selective human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) inhibitor. Due to its high potency and the lack of specific safety data, this compound should be handled with extreme caution, assuming it may be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] The following protocols provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The minimum required PPE should be worn at all times when in the vicinity of this compound. The level of PPE should be escalated based on the procedure being performed.[1]

Activity Minimum Required PPE
General Laboratory Work - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Fully-buttoned laboratory coat
Weighing of Powders - Double nitrile gloves - Chemical splash goggles - Face shield - Disposable gown with tight-fitting cuffs - NIOSH-approved respirator (e.g., N95 for powders)
Preparation of Solutions - Double nitrile gloves - Chemical splash goggles - Face shield - Chemical-resistant apron or gown
Conducting Reactions - Double nitrile gloves (type based on reactants) - Chemical splash goggles - Laboratory coat
Waste Disposal - Double nitrile gloves - Chemical splash goggles - Laboratory coat

Table 1: Personal Protective Equipment (PPE) recommendations for handling this compound.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling potent compounds is crucial for laboratory safety. The following workflow outlines the key stages from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receipt Receive Package inspect Inspect for Damage receipt->inspect storage Store in Designated, Labeled Area inspect->storage prep Don Appropriate PPE storage->prep weigh Weigh in Ventilated Enclosure (Fume Hood) prep->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate waste Segregate and Dispose of Chemical Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash G spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill (use spill kit) ppe->contain clean Clean and Decontaminate the Area contain->clean dispose Dispose of Cleanup Materials as Hazardous Waste clean->dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.